Panasenoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-PABQPRPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317852 | |
| Record name | Panasenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31512-06-8 | |
| Record name | Panasenoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31512-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panasenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Panasenoside: A Technical Guide to Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structure elucidation and characterization of Panasenoside. Initially, it is crucial to clarify a common point of confusion: while the name "this compound" suggests a ginsenoside from Panax species, it is, in fact, a synonym for Kaempferol 3-O-beta-D-glucosylgalactoside . This compound is not a triterpene saponin (like ginsenosides) but a flavonoid glycoside. Flavonoids are a class of polyphenolic secondary metabolites found in plants, and this compound has been reported in various plant species, including Alangium kurzii and Trigonella foenum-graecum.[1] The structural backbone of this compound is kaempferol, a well-studied flavonol known for its antioxidant and other biological activities. This guide will detail the methodologies for isolating, identifying, and characterizing this specific flavonoid glycoside and its biological activities.
Isolation and Purification of this compound
The isolation and purification of flavonoid glycosides like this compound from plant material typically involve a multi-step process combining extraction and chromatographic techniques. The general workflow is designed to separate compounds based on their polarity and molecular size.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Air-dried and powdered plant material is extracted with a polar solvent such as methanol, ethanol, or an aqueous mixture of these alcohols at room temperature.
-
The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.
-
The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Preliminary Fractionation (Column Chromatography):
-
The crude extract is subjected to column chromatography for initial fractionation.
-
A common stationary phase is silica gel, with a mobile phase gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).
-
Alternatively, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent can be employed to separate compounds based on their molecular size.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing flavonoid glycosides.
-
-
Final Purification (Preparative HPLC):
-
Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol.
-
The elution is monitored by a UV detector at a wavelength where flavonoids absorb strongly (typically around 254 nm and 350 nm).
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Structure Elucidation
The definitive structure of an isolated compound is determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. For this compound, electrospray ionization (ESI) is a common technique, often coupled with tandem mass spectrometry (MS/MS).
| Parameter | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |
| Molecular Weight | 610.5 g/mol | [1] |
| Exact Mass | 610.15338487 Da | [1] |
| Observed Ion (ESI+) | [M+H]⁺ at m/z 611 | [2] |
| Key MS/MS Fragments | m/z 465, 303, 257, 229 | [2] |
Table 1: Mass Spectrometric Data for this compound (Kaempferol 3-O-beta-D-glucosylgalactoside)
The fragmentation pattern in MS/MS is characteristic. The initial loss of the sugar moieties is typically observed, followed by the fragmentation of the kaempferol aglycone. The loss of a hexose unit (glucose or galactose) corresponds to a neutral loss of 162 Da.
Experimental Protocol: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
A UPLC/HPLC system equipped with a C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is used.
-
The mobile phase typically consists of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
A gradient elution is employed, for example, starting with a low percentage of B and gradually increasing to elute compounds of increasing hydrophobicity.
-
The column temperature is maintained, for instance, at 40°C.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC is introduced into a mass spectrometer equipped with an ESI source.
-
Data can be acquired in both positive and negative ion modes.
-
For MS/MS analysis, the parent ion (e.g., [M+H]⁺ at m/z 611) is selected and subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon) to generate fragment ions.
-
The fragment ions are analyzed to determine the fragmentation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals.
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Kaempferol Aglycone | ||
| 2 | 155.6 | - |
| 3 | 132.9 | - |
| 4 | 177.5 | - |
| 5 | 161.2 | - |
| 6 | 98.6 | 6.21 (d, 2.0) |
| 7 | 164.1 | - |
| 8 | 93.6 | 6.43 (d, 2.0) |
| 9 | 156.3 | - |
| 10 | 103.9 | - |
| 1' | 120.9 | - |
| 2' | 130.9 | 8.05 (d, 8.8) |
| 3' | 115.3 | 6.91 (d, 8.8) |
| 4' | 159.9 | - |
| 5' | 115.3 | 6.91 (d, 8.8) |
| 6' | 130.9 | 8.05 (d, 8.8) |
| Inner Glucose | ||
| 1'' | 98.0 | 5.70 (d, 7.2) |
| 2'' | 82.4 | 3.55 (m) |
| 3'' | 77.5 | 3.45 (m) |
| 4'' | 69.6 | 3.25 (m) |
| 5'' | 76.6 | 3.40 (m) |
| 6'' | 60.8 | 3.70 (m), 3.50 (m) |
| Terminal Glucose | ||
| 1''' | 104.1 | 4.42 (d, 7.8) |
| 2''' | 74.4 | 3.10 (m) |
| 3''' | 77.0 | 3.20 (m) |
| 4''' | 69.7 | 3.15 (m) |
| 5''' | 76.6 | 3.30 (m) |
| 6''' | 60.5 | 3.65 (m), 3.45 (m) |
Table 2: ¹H and ¹³C NMR Spectral Data for Kaempferol 3-O-sophoroside in DMSO-d₆. Note: This data is for a closely related compound and serves as an illustrative example.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations) within the same spin system, which is crucial for tracing the connectivity within the sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is critical for determining the linkage points between the sugar units and the attachment of the sugar chain to the kaempferol aglycone.
-
Biological Characterization
Kaempferol and its glycosides, including this compound, are known to exhibit a range of biological activities. These effects are often mediated through the modulation of key cellular signaling pathways.
Biological Activities
-
Anti-inflammatory: Kaempferol glycosides can inhibit the production of pro-inflammatory mediators.
-
Antioxidant: The phenolic structure of flavonoids allows them to scavenge free radicals and reduce oxidative stress.
-
Anticancer: These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Signaling Pathways
Two of the most significant signaling pathways modulated by kaempferol and its derivatives are the PI3K/Akt and MAPK/NF-κB pathways. These pathways are central to cell survival, proliferation, and inflammation.
The PI3K/Akt pathway is a critical intracellular signaling pathway in regulating the cell cycle.[2][3][4][5][6] The MAPK/NF-κB pathway plays a crucial role in the inflammatory response.[7][8][9][10][11] Kaempferol and its glycosides have been shown to inhibit these pathways at various points, leading to their anti-inflammatory and anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Pan paniscus (bonobo) [kegg.jp]
- 7. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of MAPKs/NF-κB Activation Induces Intestinal Anti-Inflammatory Action of Ginsenoside Rf in HT-29 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Panasenoside vs. Ginsenosides: A Structural and Activity-Based Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of natural products derived from the plant genus Panax (ginseng), the terms "panasenoside" and "ginsenoside" are often encountered. While their names are phonetically similar, leading to potential confusion, they represent fundamentally different classes of chemical compounds with distinct structural backbones and biological activities. Ginsenosides, also known as panaxosides, are the primary and most studied bioactive components of ginseng, belonging to the triterpene saponin family.[1] this compound, conversely, is a flavonoid glycoside, specifically a derivative of kaempferol, and is not a characteristic compound of Panax ginseng.[2][3]
This technical guide clarifies the structural distinctions between these two compound classes and focuses on the extensive research into ginsenosides. It provides a detailed exploration of the structure-activity relationships within the ginsenoside family, summarizes quantitative data on their biological effects, outlines key experimental protocols for their study, and visualizes the complex signaling pathways they modulate. The aim is to provide a comprehensive resource for professionals engaged in natural product research and drug development.
Chemical Structures: A Tale of Two Skeletons
The fundamental difference between this compound and ginsenosides lies in their core chemical structure, or aglycone.
This compound: A Flavonoid Glycoside
This compound is identified as kaempferol 3-O-(2"-O-D-glucopyranosyl)-beta-D-galactopyranoside.[4] Its aglycone, kaempferol, is a flavonoid, characterized by a C6-C3-C6 carbon skeleton. This structure consists of two benzene rings joined by a three-carbon chain that forms a heterocyclic ring. Sugar moieties are attached to this flavonoid backbone.[5]
Ginsenosides: Triterpene Saponins
Ginsenosides are a class of steroid glycosides and triterpene saponins built upon a dammarane skeleton, a four-ring, steroid-like structure composed of 17 carbons.[6] They are broadly classified into two major groups based on the hydroxylation of their aglycone (sapogenin): protopanaxadiols (PPD) and protopanaxatriols (PPT) . A smaller, third group is the oleanane family.[1]
-
Protopanaxadiol (PPD) Type : In this group, sugar moieties are typically attached to the hydroxyl group at the C-3 and/or C-20 positions of the dammarane skeleton.[1][7] Common PPD ginsenosides include Rb1, Rb2, Rc, Rd, Rg3, and Rh2.[8]
-
Protopanaxatriol (PPT) Type : This group is characterized by an additional hydroxyl group at the C-6 position. Sugars attach to the C-6 and/or C-20 positions.[1][7] Common PPT ginsenosides include Re, Rg1, Rg2, and Rh1.[8]
The structural diversity in the type, number, and linkage of sugar residues to these backbones gives rise to over 80 identified ginsenosides, each with potentially unique biological properties.[9]
Ginsenoside Structure-Activity Relationship (SAR)
The pharmacological effects of ginsenosides are intricately linked to their chemical structures. Key structural features that dictate their biological activity include the aglycone type (PPD vs. PPT), and the nature of the attached sugar moieties.
-
Aglycone Backbone (PPD vs. PPT) : The fundamental difference between the PPD and PPT skeletons leads to distinct, sometimes opposing, physiological functions.[10] For instance, ginsenoside Rb1 (a PPD-type) has been observed to have a depressant effect on the central nervous system, whereas Rg1 (a PPT-type) exhibits stimulant activity.[11]
-
Glycosylation : The number and type of sugar groups significantly influence a ginsenoside's bioavailability and activity. Generally, ginsenosides with fewer sugar moieties, such as the metabolites Compound K (from PPDs) and 20(S)-PPT (from PPTs), exhibit enhanced biological activity and absorption.[11] This is because the deglycosylation by intestinal bacteria creates smaller, more readily absorbed molecules.[7]
-
Side Chain Modifications : Isomeric differences, such as the position of a double bond in the side chain, can also modulate activity. A study comparing ginsenoside derivatives found that Rg5 and F4, with a double bond at the Δ20(22) position, had better anti-aging effects in a C. elegans model than their isomers Rk1 and Rg6, which have a double bond at Δ20(21).[12]
Quantitative Overview of Ginsenoside Activities
Ginsenosides exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antioxidant activities.[11][13][14] The following tables summarize quantitative data for several key ginsenosides across different therapeutic areas.
Table 1: Anticancer Activity of Ginsenosides (IC₅₀ Values)
| Ginsenoside | Cancer Cell Line | Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Rg3 | Human Breast (MDA-MB-231) | Anti-proliferative | ~25 | [14] |
| Rh2 | Human Leukemia (HL-60) | Apoptosis Induction | ~15 | [11] |
| Compound K | Human Colon (HCT-116) | Anti-proliferative | ~20 | [11] |
| 25-OH-PPD | Human Prostate (PC-3) | Anti-proliferative | ~10 | [9] |
| 25-OCH3-PPD | Human Prostate (PC-3) | Anti-proliferative | ~8 |[9] |
Table 2: Anti-inflammatory and Neuroprotective Activities of Ginsenosides
| Ginsenoside | Model System | Activity | Quantitative Effect | Reference |
|---|---|---|---|---|
| Rb1 & Rb2 | LPS-stimulated Macrophages | Anti-inflammatory | Inhibition of TNF-α production | [15] |
| Rg1 | LPS-stimulated Microglia | Anti-inflammatory | Decreased TNF-α levels | [16] |
| Rd | Rat Spinal Cord Injury | Neuroprotection | Inhibition of MAPK signaling | [17] |
| Multiple | In vitro enzymatic assay | AChE Inhibition | Strong inhibitory effect | [18] |
| Rg5 & Rk1 | C. elegans model | Anti-aging | Reduced AChE activity |[12] |
Experimental Protocols
The study of ginsenosides involves a range of established methodologies from extraction to activity assessment.
Protocol: Extraction and Isolation of Ginsenosides
This protocol provides a general workflow for extracting and purifying ginsenosides from Panax ginseng root.
Methodology Detail:
-
Sample Preparation : Dried Panax ginseng roots are ground into a fine powder to increase the surface area for extraction.
-
Extraction : The powder is extracted multiple times with a solvent such as 80% aqueous methanol or ethanol using methods like heat-reflux, Soxhlet, or ultrasound-assisted extraction (UAE).[19][20]
-
Concentration : The combined extracts are concentrated in vacuo to remove the extraction solvent.[19]
-
Partitioning : The dried residue is suspended in water and partitioned with organic solvents of increasing polarity. An initial wash with n-hexane removes non-polar compounds. The subsequent partitioning with water-saturated n-butanol extracts the total saponin fraction.[19]
-
Column Chromatography : The butanol fraction is subjected to silica gel column chromatography. Elution with a gradient of chloroform-methanol-water is commonly used to separate ginsenosides into fractions based on polarity.[21]
-
Preparative HPLC : Individual ginsenosides are purified from the fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.[21]
Protocol: In Vitro Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical-scavenging activity of compounds.
Methodology Detail:
-
Reagent Preparation : Prepare a stock solution of the isolated ginsenoside in methanol. Prepare a working solution of DPPH in methanol.
-
Reaction : In a 96-well plate, mix the ginsenoside solution with the DPPH solution. Include a control (methanol + DPPH) and a blank (ginsenoside + methanol).
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Modulation of Cellular Signaling Pathways
Ginsenosides exert their diverse biological effects by modulating a variety of intracellular signaling pathways critical to cell survival, inflammation, and metabolism.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth while inhibiting apoptosis (programmed cell death). Dysregulation of this pathway is implicated in cancer and neurodegenerative diseases. Several ginsenosides have been shown to activate this pathway, contributing to their protective effects.[23][24] For example, Ginsenoside Rb1 can mitigate apoptosis and oxidative stress by activating the PI3K/Akt pathway.[23] Ginsenoside Rg1 has also been shown to promote neuronal survival through this pathway.[17]
The NF-κB Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many ginsenosides exert potent anti-inflammatory effects by inhibiting this pathway at various steps.[25] For example, Ginsenoside Rg3 has been shown to block the phosphorylation of NF-κB subunits, while Rg1 can suppress upstream signals like TLR4, both actions preventing NF-κB activation.[25]
References
- 1. Ginsenoside - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H30O16 | CID 9986191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 31512-06-8 [chemicalbook.com]
- 4. Panasenoide | C27H29O16- | CID 90658606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. foodb.ca [foodb.ca]
- 6. Pharmacology of ginsenosides: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship and Substrate-Dependent Phenomena in Effects of Ginsenosides on Activities of Drug-Metabolizing P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activities of Ginseng and Its Application to Human Health - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Structure−activity relationship of ginsenoside derivatives with different glycosides and double bond position on anti-aging bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activities of Ginseng and Its Application to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. novapublishers.com [novapublishers.com]
- 15. mdpi.com [mdpi.com]
- 16. Preclinical systematic review of ginsenoside Rg1 for cognitive impairment in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging signals modulating potential of ginseng and its active compounds focusing on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ginsenoside and Its Therapeutic Potential for Cognitive Impairment [mdpi.com]
- 19. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of Ginsenosides and Antioxidant Activities in the Roots, Leaves, and Stems of Hydroponic-Cultured Ginseng (Panax ginseng Meyer) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Panaxenosides: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxenosides, a class of triterpenoid saponins, are the principal bioactive constituents of Panax species (ginseng), a cornerstone of traditional medicine for centuries. Modern pharmacological research has begun to unravel the complex mechanisms underlying their diverse therapeutic effects, revealing a promising frontier for novel drug discovery and development. This technical guide provides a comprehensive literature review of the pharmacology of Panaxenosides, with a focus on their anticancer, neuroprotective, and cardiovascular activities. It is designed to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering a structured overview of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.
Data Presentation
The pharmacological effects of Panaxenosides are multifaceted and often depend on the specific aglycone structure (e.g., protopanaxadiol - PPD, protopanaxatriol - PPT) and the type and number of sugar moieties attached. The following tables summarize key quantitative data from various preclinical studies.
Table 1: In Vitro Anticancer Activity of Various Panaxenosides (IC50 Values)
| Ginsenoside | Cancer Cell Line | IC50 (µM) | Reference |
| Compound K | Glioma | 3 - 15 | [1] |
| Neuroblastoma | 3 - 15 | [1] | |
| 20(R)-AD-1 | Gastric (BGC-803) | ~2x lower than 20(S)-AD-1 | [2] |
| 20(R)-AD-2 | Gastric (BGC-803) | ~2x lower than 20(S)-AD-2 | [2] |
| Rg3 | Lung (A549) | 44.6 | [3] |
| Jurkat (T-cell leukemia) | 90 | [4] | |
| Gallbladder Cancer (GBC) cells | ~100 | [5] | |
| Rg5 | Lung (A549) | 36.0 | [3] |
| Rh2 | Jurkat (T-cell leukemia) | 35 | [4] |
| PPD-type hydrolysates | Lewis Lung Carcinoma (LLC1) | 180 µg/mL | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Table 2: Pharmacokinetic Parameters of Select Panaxenosides in Rats
| Ginsenoside | Administration Route | Dose | Cmax | Tmax (h) | t1/2 (h) | AUC (0-t) | Bioavailability (%) | Reference |
| Rg1 | Oral (PNS extract) | 40 mg/kg | - | 9.33 | - | - | Low (0.7% of total PNS exposure) | [7][8] |
| Re | Oral (PNS extract) | 40 mg/kg | - | 1.63 | - | Undetectable | - | [2][7][8] |
| Rb1 | Oral (PNS extract) | 40 mg/kg | - | 9.33 | - | - | Low (Part of 1.2% total PNS) | [7][8] |
| Rd | Oral (PNS extract) | 40 mg/kg | - | 9.33 | - | - | Low (Part of 1.2% total PNS) | [7][8] |
| Panax notoginseng saponins (PNS) - Total | Oral | 40 mg/kg | - | - | - | - | 1.2 | [7][8] |
Note: The pharmacokinetics of Panaxenosides are characterized by low oral bioavailability, which is a significant consideration for their therapeutic development[7][8].
Key Signaling Pathways
Panaxenosides exert their pharmacological effects by modulating a complex network of intracellular signaling pathways. The PI3K/Akt/mTOR and MAPK pathways are central to many of their observed activities, particularly in cancer and neuroprotection.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several Panaxenosides have been shown to inhibit this pathway at various points.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Panaxenosides have been shown to modulate MAPK signaling, often leading to anticancer and anti-inflammatory effects.
References
- 1. Pharmacokinetics and Oral Bioavailability of Panax Notoginseng Saponins Administered to Rats Using a Validated UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of Panax notoginseng saponins on the pharmacokinetics of aspirin in rats [pubmed.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Unveiling Novel Panasenoside Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification of new Panasenoside derivatives in plant extracts. Panasenosides, a class of triterpenoid saponins primarily found in plants of the Panax genus, have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The discovery of novel this compound derivatives holds the promise of developing next-generation therapeutics with enhanced efficacy and specificity.
This guide details the methodologies for the extraction, isolation, and structural elucidation of these valuable compounds. It further explores the key signaling pathways modulated by this compound derivatives, providing a foundation for understanding their mechanism of action and for the design of targeted drug discovery programs.
The Landscape of this compound Discovery: An Overview
The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery. Panasenosides, and their parent compounds ginsenosides, represent a rich source of chemical diversity with a wide range of biological activities.[1][2] The identification of new derivatives often involves the exploration of different plant species, varieties, or the use of biotransformation techniques to generate novel structures.[2] These new entities can exhibit improved pharmacokinetic properties or novel mechanisms of action compared to their well-characterized counterparts.
Experimental Protocols for the Identification of New this compound Derivatives
A systematic approach is crucial for the successful identification and characterization of new this compound derivatives. The following sections outline the key experimental stages, from initial extraction to final structure elucidation.
Extraction of Total Saponins from Plant Material
The initial step involves the efficient extraction of the total saponin content from the plant matrix. Ultrasonic-assisted extraction (UAE) is a commonly employed technique that offers high efficiency and reduced extraction times.
Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Total Saponins
| Parameter | Value | Reference |
| Solvent | 70% Ethanol | [3] |
| Solvent-to-Material Ratio | 40:1 (mL/g) | [3] |
| Ultrasonic Frequency | 40 kHz | [4] |
| Extraction Temperature | 60°C | [4] |
| Extraction Time | 3 x 50 minutes | [3] |
Note: These parameters may require further optimization depending on the specific plant material.
Isolation and Purification of this compound Derivatives using High-Performance Liquid Chromatography (HPLC)
Following extraction, the complex mixture of saponins is fractionated and purified to isolate individual compounds. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, offering high resolution and reproducibility. A gradient elution program is typically used to separate compounds with a wide range of polarities.
Table 2: Typical HPLC Gradient Program for this compound Separation
| Time (min) | % Mobile Phase A (Water with 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile with 0.1% Formic Acid) |
| 0 | 85 | 15 |
| 2 | 70 | 30 |
| 8 | 65 | 35 |
| 15 | 58 | 42 |
| 21 | 45 | 55 |
| 27 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 85 | 15 |
| 35 | 85 | 15 |
This is a representative gradient program and should be optimized based on the specific column and sample composition.[5]
Structural Elucidation of Novel this compound Derivatives
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the new derivative. Fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal the structure of the aglycone core and the sequence of sugar moieties. Key diagnostic fragment ions for protopanaxadiol (PPD) and protopanaxatriol (PPT) type ginsenosides are m/z 459 and 475, respectively, in negative ion mode.[6][7]
NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel compounds. A suite of 1D and 2D NMR experiments is employed to determine the connectivity of all atoms within the molecule.
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting different structural fragments, including the aglycone and sugar units.[8][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
Biological Activity and Mechanism of Action
Newly identified this compound derivatives are screened for their biological activities using a variety of in vitro assays. Anti-inflammatory and anti-cancer activities are of particular interest.
Table 3: Anti-inflammatory and Anti-cancer Activities of Selected Ginsenoside Derivatives
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| Ginsenoside Rp1 | iNOS, COX-2, IL-1β expression | RAW 264.7 | - | [2] |
| Compound 7t | Antiproliferation | MDA-MB-231 | 1.76 ± 0.91 µM | [10] |
| Compound 7u | Antiproliferation | MCF-7 | 2.49 ± 0.44 µM | [10] |
| Compound 10 | Antiproliferation | MDA-MB-231 | 5.0 µM | [11] |
| Compound 24 | Antiproliferation | MDA-MB-231 | 5.0 µM | [11] |
| Compound 4b | Antiproliferation | HepG-2 | 7.14 µg/mL | [12] |
| Compound 4k | Antiproliferation | HepG-2 | 7.6 µg/mL | [12] |
Understanding the molecular mechanisms underlying the observed biological activities is crucial for drug development. Many this compound derivatives exert their effects by modulating key cellular signaling pathways.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] Several ginsenosides have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][14][15] This inhibition can occur at various points in the pathway, including the prevention of IκB degradation and the nuclear translocation of the p65 subunit.[2]
Caption: this compound derivatives inhibit the NF-κB signaling pathway.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[16] Several ginsenoside derivatives have been reported to inhibit this pathway, leading to the induction of apoptosis and the suppression of tumor growth.[8] Inhibition can occur through the downregulation of key protein phosphorylation in the cascade.
Caption: this compound derivatives inhibit the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Novel this compound Derivative Discovery
The overall workflow for the discovery of new this compound derivatives integrates the aforementioned experimental stages into a logical progression.
Caption: A typical workflow for the discovery of new this compound derivatives.
Conclusion
The identification of new this compound derivatives from plant extracts is a promising avenue for the discovery of novel therapeutic agents. This technical guide provides a framework for researchers to systematically approach this endeavor, from the initial extraction of plant material to the detailed characterization of novel compounds and the elucidation of their mechanisms of action. By leveraging the methodologies and understanding the key signaling pathways outlined herein, the scientific community can continue to unlock the therapeutic potential of this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory, Anti-Inflammatory, and Anti-Cancer Properties of Ginseng: A Pharmacological Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Development of Green and Efficient Extraction of Bioactive Ginsenosides from Panax ginseng with Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based ginsenoside profiling: Recent applications, limitations, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Identification of Ginsenosides in the Roots and Rhizomes of Panax ginseng Based on Their Molecular Features-Oriented Precursor Ions Selection and Targeted MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Panasenoside Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of Panasenoside receptor binding affinity. Panasenosides, the active saponin constituents of Panax ginseng, have garnered significant interest for their diverse pharmacological activities. This document summarizes key quantitative binding data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved in their mechanism of action.
Quantitative Receptor Binding Affinity Data
The following tables summarize the available quantitative data on the binding affinity and functional activity of various Panasenosides (Ginsenosides) with their respective molecular targets.
| Ginsenoside | Receptor/Target | Cell Line/System | Binding Affinity/Activity | Citation |
| Ginsenoside Rh2 | Glucocorticoid Receptor | Not Specified | IC50: 15 ± 1µM | [1] |
| Ginsenoside Rb1 | NLRP3 | In vitro | Evaluated by BLI | [2] |
| Ginsenoside Rd | NLRP3 | In vitro | Evaluated by BLI | [2] |
| Ginsenoside Rg3 | NLRP3 | In vitro | Evaluated by BLI | [2] |
| Ginsenoside F2 | NLRP3 | In vitro | Evaluated by BLI | [2] |
| Ginsenoside Rg3 | Human Lung Adenocarcinoma | A549, H1264, H1299, Calu-6 | IC50: 161.1µM to 264.6µM | [3] |
| Ginsenoside Cmpd K | c-Fms | In silico | Binding Energy: -8.27 Kcal/mol | [4] |
| Ginsenoside Cmpd K | Nur77 | Colorectal Cancer Cells | KD value determined | [5] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. KD (dissociation constant) is a measure of the binding affinity between a ligand and a receptor. A lower value for both indicates a higher potency or affinity.
Experimental Protocols
This section details the methodologies for key experiments commonly cited in this compound binding affinity studies.
Radioligand Binding Assay (Filtration Method)
This protocol is a standard method for determining the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of a this compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor.
-
Unlabeled this compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).[6]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in cold lysis buffer.[6]
-
Centrifuge the homogenate to pellet the cell membranes.[6]
-
Wash the membrane pellet and resuspend in assay buffer.[6]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[6]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[6]
-
Add varying concentrations of the unlabeled this compound.
-
Add a fixed concentration of the radiolabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
-
Filtration and Washing:
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail.[6]
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.[6]
-
Determine the concentration of the this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a this compound on cell proliferation.
Objective: To determine the cytotoxic or anti-proliferative effects of a this compound on a specific cell line.
Materials:
-
Target cancer cell line (e.g., human lung adenocarcinoma cells).[3]
-
Cell culture medium and supplements.
-
This compound of interest.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.
-
Incubate for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the this compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
The pharmacological effects of Panasenosides are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways and a typical experimental workflow for their investigation.
This compound-Modulated Signaling Pathways
Ginsenosides have been shown to influence several critical signaling cascades involved in cell survival, proliferation, and inflammation.[7][8][9]
Caption: Key signaling pathways modulated by Panasenosides.
Experimental Workflow for Receptor Binding and Downstream Analysis
The following diagram outlines a typical workflow for investigating the interaction of a this compound with a target receptor and its subsequent effects on downstream signaling.
Caption: Workflow for this compound-receptor interaction studies.
This technical guide provides a foundational understanding of this compound receptor binding affinity studies. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration into the therapeutic potential of these natural compounds.
References
- 1. Comparative analysis of ginsenosides in human glucocorticoid receptor binding, transactivation, and transrepression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity-guided isolation of ginsenosides from Korean Red Ginseng with cytotoxic activity against human lung adenocarcinoma cells -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Panasenoside in Biological Matrices using HPLC-MS/MS
References
- 1. researchgate.net [researchgate.net]
- 2. Method development for the determination of seven ginsenosides in three Panax ginseng reference materials via liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of 13 Ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg3, Rh2, F1, Compound K, 20(S)-Protopanaxadiol, and 20(S)-Protopanaxatriol) in Human Plasma and Application of the Analytical Method to Human Pharmacokinetic Studies Following Two Week-Repeated Administration of Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. akjournals.com [akjournals.com]
Application Notes: UPLC-HRMS Protocol for Panasenoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of panasenosides (ginsenosides) using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). This method is designed for the accurate identification and quantification of various panasenosides in complex matrices, such as extracts from Panax species.
Introduction
Panasenosides, the major bioactive constituents of ginseng, exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular protective effects.[1][2] Accurate and sensitive analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies. UPLC-HRMS offers superior separation efficiency, sensitivity, and mass accuracy compared to conventional HPLC methods, making it the ideal technique for analyzing these structurally similar saponins.[3][4] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of panasenosides.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol is suitable for dried plant material, such as powdered Panax notoginseng or Panax ginseng roots.
Materials:
-
Dried, powdered plant material
-
70% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.2 µm PTFE syringe filters
-
Autosampler vials
Procedure:
-
Accurately weigh approximately 0.2 g of the powdered plant material into a centrifuge tube.
-
Add 8.0 mL of 70% aqueous methanol to the tube.[5]
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 60 minutes at room temperature.[5]
-
Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.[5]
-
The sample is now ready for UPLC-HRMS analysis.
UPLC-HRMS Analysis
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Thermo Fisher Q-Orbitrap HRMS, Waters Q-TOF Premier, or equivalent high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY HSS T3 (100 mm × 2.1 mm, 1.8 µm) or HyperSil GOLD C18 (50 mm x 2.1 mm, 1.9 µm)[3][5] |
| Mobile Phase A | Water with 0.1% Formic Acid[3][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.35 mL/min[3] |
| Column Temperature | 30°C[3] |
| Autosampler Temp. | 15°C[3] |
| Injection Volume | 5 µL[3] |
| Gradient Elution | See Table 1 below |
Table 1: UPLC Gradient Elution Program [3]
| Time (min) | % Mobile Phase B |
| 0 - 4 | 23 - 30 |
| 4 - 8 | 30 |
| 8 - 8.5 | 30 - 35 |
| 8.5 - 12 | 35 |
| 12 - 12.5 | 35 - 39 |
| 12.5 - 16 | 39 |
| 16 - 17.5 | 39 - 41 |
| 17.5 - 20 | 41 - 80 |
| 20 - 21 | 80 - 95 |
| 21 - 21.5 | 95 - 23 |
| 21.5 - 25 | 23 |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | ESI Negative[3] |
| Scan Mode | Full MS / dd-MS2 (data-dependent acquisition)[3] |
| Scan Range | m/z 100 - 1500[3] |
| Resolution (Full MS) | 70,000 FWHM[3] |
| Capillary Temperature | 320°C[6] |
| Spray Voltage | -2.5 kV[6] |
| Sheath Gas Flow Rate | 38 arbitrary units[6] |
| Auxiliary Gas Flow Rate | 12 arbitrary units[6] |
Data Presentation
The following table summarizes the quantitative performance of the UPLC-HRMS method for the analysis of 25 ginsenosides, demonstrating the excellent sensitivity of the technique.
Table 2: Calibration Curves, Limit of Detection (LOD), and Limit of Quantification (LOQ) for 25 Ginsenosides [3]
| Analyte | Regression Equation | r² | LOD (ng/mL) | LOQ (ng/mL) |
| Ginsenoside Rg1 | y = 2E+07x + 1E+06 | 0.9994 | 0.052 | 0.174 |
| Ginsenoside Re | y = 2E+07x - 2E+06 | 0.9993 | 0.058 | 0.194 |
| Ginsenoside Rf | y = 2E+07x + 8E+05 | 0.9993 | 0.052 | 0.174 |
| Ginsenoside Rb1 | y = 3E+07x - 2E+06 | 0.9998 | 0.041 | 0.138 |
| Ginsenoside Rc | y = 2E+07x - 2E+06 | 0.9998 | 0.044 | 0.148 |
| Ginsenoside Rb2 | y = 2E+07x - 1E+06 | 0.9998 | 0.044 | 0.148 |
| Ginsenoside Rb3 | y = 2E+07x - 2E+06 | 0.9998 | 0.041 | 0.138 |
| Ginsenoside Rd | y = 3E+07x - 2E+06 | 0.9998 | 0.041 | 0.138 |
| Ginsenoside F1 | y = 1E+07x + 2E+06 | 0.9983 | 0.105 | 0.349 |
| Ginsenoside F2 | y = 3E+07x + 1E+06 | 0.9989 | 0.033 | 0.109 |
| Ginsenoside Rh1 | y = 1E+07x + 2E+06 | 0.9983 | 0.105 | 0.349 |
| Ginsenoside Rh2 | y = 2E+07x + 2E+06 | 0.9987 | 0.044 | 0.148 |
| Ginsenoside Rg2 | y = 2E+07x + 9E+05 | 0.9990 | 0.041 | 0.138 |
| Ginsenoside Rg3 | y = 3E+07x + 2E+06 | 0.9988 | 0.030 | 0.100 |
| Compound K (CK) | y = 2E+07x + 2E+06 | 0.9987 | 0.044 | 0.148 |
| Notoginsenoside Fe | y = 2E+07x + 1E+06 | 0.9992 | 0.047 | 0.156 |
| Notoginsenoside Fd | y = 3E+07x + 2E+06 | 0.9988 | 0.030 | 0.100 |
| Gypenoside XVII | y = 3E+07x - 2E+06 | 0.9998 | 0.041 | 0.138 |
| Ginsenoside G75 | y = 3E+07x + 2E+06 | 0.9988 | 0.030 | 0.100 |
| Compound O (CO) | y = 2E+07x + 1E+06 | 0.9992 | 0.047 | 0.156 |
| Compound Y (CY) | y = 2E+07x + 2E+06 | 0.9987 | 0.044 | 0.148 |
| Compound Mx (CMx) | y = 2E+07x + 2E+06 | 0.9987 | 0.044 | 0.148 |
| Ginsenoside Mc | y = 2E+07x + 2E+06 | 0.9987 | 0.044 | 0.148 |
| Vina-ginsenoside R1 | y = 1E+07x - 4E+05 | 0.9993 | 0.003 | 0.015 |
| Vina-ginsenoside R2 | y = 2E+07x - 2E+05 | 0.9924 | 0.005 | 0.015 |
Mandatory Visualization
Panasenoside Analysis Workflow
The following diagram illustrates the general workflow for the UPLC-HRMS analysis of panasenosides, from sample preparation to data analysis.
Caption: UPLC-HRMS workflow for this compound analysis.
Signaling Pathway Modulation by Panax Notoginseng Saponins (PNS)
Panax notoginseng saponins (PNS) have been shown to exert their therapeutic effects through the modulation of various signaling pathways. The diagram below illustrates the inhibitory effect of PNS on the MAPK signaling pathway, which is involved in cellular processes like inflammation and fibrosis.[7][8]
Caption: PNS inhibits the MAPK signaling pathway.
References
- 1. The RIG-I Signal Pathway Mediated Panax notoginseng Saponin Anti-Inflammatory Effect in Ischemia Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-Q-TOF-MS/MS Analysis for Steaming Times-dependent Profiling of Steamed Panax quinquefolius and Its Ginsenosides Transformations Induced by Repetitious Steaming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHPLC-HRMS-based profiling and simultaneous quantification of the hydrophilic phenolic compounds from the aerial parts of Hypericum aucheri Jaub. & Spach (Hypericaceae) [pharmacia.pensoft.net]
- 7. Panax Notoginseng Saponins Regulate Transforming Growth Factor-β1 through MAPK and Snail/TWIST1 Signaling Pathway to Inhibit Epithelial-Mesenchymal Transition of Pulmonary Fibrosis in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering the effect and mechanism of Panax notoginseng saponins on metabolic syndrome by network pharmacology strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays of Panasenoside
Introduction
Panasenosides, more commonly known as ginsenosides, are the primary active saponin constituents isolated from the medicinal plant genus Panax, including Panax ginseng (Korean ginseng) and Panax quinquefolius (American ginseng).[1][2][3] These triterpenoid saponins are responsible for the wide range of pharmacological effects attributed to ginseng, such as its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][4][5] Structurally, ginsenosides are classified into two main groups based on their aglycone structure: protopanaxadiols (PPD), like ginsenosides Rb1, Rb2, Rc, Rd, and Rg3, and protopanaxatriols (PPT), which include ginsenosides Re, Rg1, and Rh1.[6]
Given their therapeutic potential, designing robust in vitro cell culture assays is crucial for elucidating the mechanisms of action, determining effective concentrations, and screening for specific biological activities of various Panasenosides. These application notes provide detailed protocols for a panel of foundational in vitro assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant effects of Panasenosides, as well as their impact on key cellular signaling pathways.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Application Note: Before evaluating the specific biological activities of a Panasenoside, it is essential to determine its effect on cell viability. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This initial screening identifies the non-toxic concentration range of the this compound for subsequent functional assays.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for assessing this compound cytotoxicity using the MTT assay.
Protocol: MTT Assay
Materials and Reagents:
-
Selected cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes, SH-SY5Y neuroblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO or culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (typically 24 to 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100
Data Presentation: Cell Viability
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 1 | 1.235 | 0.070 | 98.8 |
| 10 | 1.198 | 0.091 | 95.8 |
| 25 | 1.150 | 0.082 | 92.0 |
| 50 | 0.980 | 0.075 | 78.4 |
| 100 | 0.612 | 0.063 | 49.0 |
Anti-Inflammatory Activity Assay
Application Note: Many Panasenosides exhibit potent anti-inflammatory effects.[1] A common in vitro model uses RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. This response includes the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7] This assay measures the ability of a this compound to inhibit the production of these inflammatory mediators.
Protocol: Inhibition of NO and Cytokine Production
Materials and Reagents:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli (1 µg/mL stock)
-
Griess Reagent (for NO detection)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well and 24-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control groups: untreated cells, cells treated with this compound only, and cells treated with LPS only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris. Store at -80°C until analysis.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
Data Presentation: Anti-Inflammatory Effects
Table 2.1: Inhibition of Nitric Oxide Production
| Treatment | This compound Conc. (µM) | NO Concentration (µM) | % Inhibition |
| Control (Untreated) | 0 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) Only | 0 | 25.8 ± 2.1 | 0 |
| LPS + this compound | 10 | 18.5 ± 1.5 | 28.3 |
| LPS + this compound | 25 | 11.2 ± 1.1 | 56.6 |
| LPS + this compound | 50 | 6.4 ± 0.8 | 75.2 |
Table 2.2: Inhibition of Pro-Inflammatory Cytokine Production
| Treatment | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| LPS (1 µg/mL) Only | 0 | 3500 ± 210 | 1800 ± 150 | 450 ± 45 |
| LPS + this compound | 25 | 1850 ± 180 | 950 ± 110 | 210 ± 30 |
| LPS + this compound | 50 | 980 ± 120 | 420 ± 65 | 95 ± 15 |
Signaling Pathway: NF-κB Inhibition by this compound
Caption: Panasenosides can inhibit the LPS-induced inflammatory response by blocking IKK activation, preventing NF-κB translocation.
Antioxidant Activity Assay (Intracellular ROS)
Application Note: Oxidative stress is implicated in numerous diseases. Ginsenosides have been shown to possess antioxidant properties, partly by scavenging reactive oxygen species (ROS).[7][9] The DCFH-DA assay is a cell-based method to quantify intracellular ROS levels. Non-fluorescent DCFH-DA passively diffuses into cells, where it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.
Protocol: Intracellular ROS Scavenging
Materials and Reagents:
-
Cell line (e.g., RAW 264.7, HaCaT, or PC12 cells)
-
Complete culture medium
-
This compound stock solution
-
Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), or LPS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with various non-toxic concentrations of the this compound for 1-2 hours.
-
DCFH-DA Loading: Remove the medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells twice with warm HBSS to remove excess DCFH-DA. Add the oxidative stress inducer (e.g., 200 µM H₂O₂) in HBSS to the wells. Include control groups: untreated cells, cells with inducer only, and cells with this compound only.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Readings can be taken kinetically over 1-2 hours or as a single endpoint measurement.
Data Analysis: Calculate the percentage of ROS scavenging activity. ROS Scavenging (%) = [1 - (Fluorescence of Treated / Fluorescence of Inducer Control)] × 100
Data Presentation: ROS Scavenging Activity
| Treatment | This compound Conc. (µM) | Mean Fluorescence (AU) | ROS Level (% of H₂O₂ Control) |
| Control (Untreated) | 0 | 150 ± 25 | 10.0 |
| H₂O₂ (200 µM) Only | 0 | 1500 ± 110 | 100.0 |
| H₂O₂ + this compound | 10 | 1120 ± 95 | 74.7 |
| H₂O₂ + this compound | 25 | 750 ± 80 | 50.0 |
| H₂O₂ + this compound | 50 | 420 ± 55 | 28.0 |
Signaling Pathway Analysis (Western Blot)
Application Note: Panasenosides exert their biological effects by modulating various intracellular signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival, proliferation, and metabolism.[2] Western blotting is a key technique to investigate how a this compound affects the expression and phosphorylation (activation) of specific proteins within a signaling cascade. For example, assessing the phosphorylation of Akt (p-Akt) can indicate the activation level of this pathway.
Protocol: Western Blot for Akt Phosphorylation
Materials and Reagents:
-
Cell line and culture reagents
-
This compound and appropriate stimuli (e.g., growth factors)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, treat with this compound for the desired time, with or without a specific stimulus (e.g., IGF-1 to activate the PI3K/Akt pathway).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.
PI3K/Akt Signaling Pathway
Caption: Panasenosides may modulate the PI3K/Akt pathway, influencing cell survival and growth.
Data Presentation: Western Blot Analysis
Table 4.1: Densitometry Analysis of Protein Expression
| Treatment | This compound Conc. (µM) | p-Akt / Total Akt Ratio | β-actin (Loading Control) |
| Control | 0 | 1.00 | 1.00 |
| Stimulus Only | 0 | 3.50 | 1.02 |
| Stimulus + this compound | 25 | 4.80 | 0.98 |
| Stimulus + this compound | 50 | 5.95 | 1.01 |
References
- 1. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng [mdpi.com]
- 2. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation, Pharmacokinetics, and Pharmacological Activities of Ginsenoside Rd Against Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress on the efficacy and mechanism of action of panax ginseng monomer saponins treat toxicity [frontiersin.org]
- 6. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Animal Models for Panasenoside Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing various animal models to investigate the therapeutic efficacy of Panasenosides, the active saponin constituents of Panax ginseng. The protocols cover models for diabetes mellitus, cardiovascular disease, and neurodegenerative disorders.
I. Panasenoside in Diabetes Mellitus
Application Note
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. Panasenosides have demonstrated potential anti-diabetic effects, and animal models are crucial for elucidating their mechanisms of action and therapeutic potential.[1] Chemically induced models of diabetes, such as those using streptozotocin (STZ) or alloxan, are widely used to mimic the pathology of type 1 and type 2 diabetes in rodents.[2][3][4] These models allow for the controlled study of this compound efficacy on glucose metabolism, insulin sensitivity, and pancreatic β-cell function.
Experimental Protocol: STZ-Induced Diabetic Rat Model
This protocol describes the induction of diabetes in rats using a single high dose of STZ, which is toxic to pancreatic β-cells.
1. Animal Selection and Housing:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: 8-10 weeks.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. Induction of Diabetes:
-
Fast the rats overnight (12-16 hours) before STZ injection.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg body weight.[2]
-
Return the animals to their cages with free access to food and water. To prevent STZ-induced hypoglycemia, provide a 5% glucose solution in the drinking water for the first 24 hours post-injection.
3. Confirmation of Diabetes:
-
Three days after STZ injection, measure fasting blood glucose levels from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be included in the study.[2]
4. This compound Administration:
-
Preparation: Dissolve Panasenosides (e.g., Ginsenoside Rd) in a suitable vehicle, such as distilled water or 0.5% carboxymethylcellulose (CMC).
-
Dosage: Based on previous studies, a starting dose of 20 mg/kg body weight can be used.[5] Dose-response studies may be necessary to determine the optimal therapeutic dose.
-
Administration: Administer the this compound solution daily via oral gavage for the duration of the study (typically 4-8 weeks). The control group should receive the vehicle only.
5. Assessment of Therapeutic Efficacy:
-
Blood Glucose Monitoring: Measure fasting blood glucose levels weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose tolerance.
-
Biochemical Analysis: At the end of the study, collect blood samples to measure serum insulin, triglycerides, and total cholesterol levels.
-
Histopathology: Euthanize the animals and collect the pancreas for histological examination of the islets of Langerhans to assess β-cell mass and morphology.
Data Presentation
| Parameter | Control Group | Diabetic Control Group | This compound-Treated Group |
| Body Weight (g) | |||
| Fasting Blood Glucose (mg/dL) | |||
| Serum Insulin (ng/mL) | |||
| Serum Triglycerides (mg/dL) | |||
| Total Cholesterol (mg/dL) | |||
| Pancreatic Islet Area (μm²) |
Signaling Pathway
Caption: this compound signaling in diabetes.
II. This compound in Cardiovascular Disease
Application Note
Cardiovascular diseases (CVDs), particularly atherosclerosis, are a leading cause of morbidity and mortality worldwide. Panasenosides have shown promise in the prevention and treatment of CVDs through various mechanisms, including anti-inflammatory, antioxidant, and lipid-lowering effects.[6][7] Animal models of atherosclerosis, such as the Apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat diet, are instrumental in evaluating the potential of Panasenosides to inhibit plaque formation and progression.[8][9]
Experimental Protocol: Atherosclerosis in ApoE-/- Mice
This protocol details the induction of atherosclerosis in ApoE-/- mice and the subsequent evaluation of this compound treatment.
1. Animal Selection and Housing:
-
Species: Male ApoE-/- mice on a C57BL/6J background.
-
Age: 6-8 weeks.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
2. Induction of Atherosclerosis:
-
Feed the mice a high-fat "Western-type" diet (containing 21% fat and 0.15% cholesterol) for 12-16 weeks to induce the development of atherosclerotic plaques.[9]
3. This compound Administration:
-
Preparation: Prepare a solution of Panasenosides in a suitable vehicle.
-
Dosage: A dosage range of 10-50 mg/kg body weight, administered daily via oral gavage, can be used as a starting point.
-
Administration: Begin this compound administration at the same time as the high-fat diet. The control group should receive the vehicle only.
4. Assessment of Therapeutic Efficacy:
-
Lipid Profile: At regular intervals and at the end of the study, collect blood samples to measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Atherosclerotic Plaque Analysis: At the end of the study, euthanize the mice and perfuse the vascular system. Dissect the aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area.
-
Histological and Immunohistochemical Analysis: Embed sections of the aortic root for histological staining (e.g., H&E, Masson's trichrome) to assess plaque morphology and composition (e.g., collagen content, smooth muscle cells, macrophages).
-
Inflammatory Markers: Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the aortic tissue or serum using ELISA or qPCR.
Data Presentation
| Parameter | Control Group | High-Fat Diet Control Group | This compound-Treated Group |
| Serum Total Cholesterol (mg/dL) | |||
| Serum LDL-C (mg/dL) | |||
| Serum HDL-C (mg/dL) | |||
| Serum Triglycerides (mg/dL) | |||
| Aortic Plaque Area (%) | |||
| Aortic TNF-α Expression (fold change) | |||
| Aortic IL-1β Expression (fold change) |
Signaling Pathway
Caption: this compound signaling in atherosclerosis.
III. This compound in Neurodegenerative Disease
Application Note
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the central nervous system. Panasenosides have demonstrated neuroprotective effects through their anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][10] Animal models that mimic key pathological features of these diseases are essential for evaluating the therapeutic potential of Panasenosides.
Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes the induction of a Parkinson's-like phenotype in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra.
1. Animal Selection and Housing:
-
Species: Male C57BL/6 mice.
-
Age: 8-10 weeks.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
2. Induction of Parkinsonism:
-
Administer MPTP-HCl dissolved in saline via intraperitoneal (IP) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals. All procedures involving MPTP must be performed in a certified chemical fume hood with appropriate personal protective equipment.
3. This compound Administration:
-
Preparation: Dissolve Panasenosides (e.g., Ginsenoside Rd) in a suitable vehicle.
-
Dosage: Based on literature, a dose range of 10-50 mg/kg body weight administered daily via oral gavage can be used.[11]
-
Administration: Begin pre-treatment with Panasenosides for 7-14 days before MPTP administration and continue for the duration of the experiment (typically 7-21 days post-MPTP).
4. Assessment of Therapeutic Efficacy:
-
Behavioral Tests:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
Open Field Test: To measure locomotor activity.
-
-
Neurochemical Analysis: At the end of the study, euthanize the mice and dissect the striatum and substantia nigra. Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuronal loss.
-
Biochemical Analysis: Analyze brain tissue for markers of oxidative stress (e.g., malondialdehyde), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3).[10]
Data Presentation
| Parameter | Control Group | MPTP Control Group | This compound-Treated Group |
| Rotarod Latency (s) | |||
| Striatal Dopamine (ng/mg tissue) | |||
| TH-positive Neurons in SNc | |||
| Striatal MDA (nmol/mg protein) | |||
| Hippocampal TNF-α (pg/mg protein) | |||
| Hippocampal IL-1β (pg/mg protein) | |||
| Bax/Bcl-2 Ratio | |||
| Cleaved Caspase-3 Expression |
Signaling Pathway
References
- 1. Effects of Panax ginseng in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Natural Compounds as a Strategy to Counteract Oxidative Stress in Animal Models of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent models for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rd attenuated hyperglycemia via Akt pathway and modulated gut microbiota in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional roles and mechanisms of ginsenosides from Panax ginseng in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic mechanisms of ginseng in coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Experimental Rodent Models of Cardiovascular Diseases [frontiersin.org]
- 10. Neuroprotective Potentials of Panax Ginseng Against Alzheimer’s Disease: A Review of Preclinical and Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Panasenoside in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Panasenoside, a class of ginsenosides derived from Panax ginseng, in various preclinical models of neurodegenerative diseases. The data presented herein is primarily based on studies of prominent, structurally related ginsenosides such as Rg1, Rb1, Rd, and Re, which are key components of this compound extracts. These notes offer detailed experimental protocols and summarize key quantitative findings to guide researchers in designing and executing studies to evaluate the efficacy of this compound and its constituents.
Alzheimer's Disease Models
Overview
In preclinical models of Alzheimer's disease (AD), this compound constituents have demonstrated significant neuroprotective effects, including improved cognitive function, reduced amyloid-beta (Aβ) plaque deposition, and modulation of neuroinflammatory and oxidative stress pathways. The most commonly used animal model is the APP/PS1 transgenic mouse, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) genes, leading to age-dependent Aβ accumulation and cognitive deficits.
Quantitative Data Summary
| Compound | Model | Dosage & Administration | Key Findings | Reference |
| Ginsenoside Rg1 | APP/PS1 Mice | 5 and 10 mg/kg, oral gavage for 12 weeks | Significantly improved learning and memory in the Morris water maze test; Reduced Aβ deposition and neuronal damage in the cortex and hippocampus.[1] | [1] |
| Ginsenoside Rg1 | APP/PS1 Mice | Not specified | Ameliorated impaired cognitive function and reduced hippocampal Aβ depositions.[2] | [2] |
| Ginsenoside Rg1 | APP/PS1 Mice | Not specified | Significantly ameliorated cognitive impairments and neuronal damage; Decreased p-Tau level, APP expression, and Aβ generation.[3][4] | [3][4] |
Experimental Protocols
1. APP/PS1 Mouse Model of Alzheimer's Disease
-
Animal Model: Male APP/PS1 transgenic mice and wild-type littermates.
-
Treatment: Ginsenoside Rg1 (5 or 10 mg/kg) or vehicle is administered daily via oral gavage for a period of 12 weeks, typically starting at 6 months of age.[1]
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase: Mice are trained for 5 consecutive days to find a hidden platform in a circular pool of water. Four trials are conducted per day with a 60-second cut-off time. Escape latency to find the platform is recorded.
-
Probe Trial: On day 6, the platform is removed, and mice are allowed to swim freely for 60 seconds. The time spent in the target quadrant and the number of platform crossings are recorded to assess spatial memory.[1]
-
-
Immunohistochemistry for Aβ Plaque Analysis:
-
Following behavioral testing, mice are euthanized, and brains are collected.
-
Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and sectioned.
-
Brain sections are incubated with a primary antibody against Aβ (e.g., 6E10).
-
A fluorescently labeled secondary antibody is used for visualization.
-
Images of the cortex and hippocampus are captured using a fluorescence microscope, and the Aβ plaque burden is quantified using image analysis software.[2]
-
-
Western Blot for Protein Expression Analysis:
-
Hippocampal and cortical tissues are homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against proteins of interest (e.g., APP, BACE1, p-Tau, PSD95, NLRP1, NOX2).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system and quantified by densitometry.[1][3]
-
Signaling Pathways and Experimental Workflow
Caption: this compound signaling in Alzheimer's disease models.
Caption: Experimental workflow for AD studies.
Parkinson's Disease Models
Overview
In preclinical models of Parkinson's disease (PD), this compound constituents have been shown to protect dopaminergic neurons, improve motor function, and modulate neurotransmitter systems. The most widely used model is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which induces a selective loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD.
Quantitative Data Summary
| Compound | Model | Dosage & Administration | Key Findings | Reference |
| Ginsenoside Rg1 | MPTP Mice | 10 mg/kg, i.p. | Restored motor functions in rotarod, wire suspension, and pole tests; Attenuated the loss of dopaminergic neurons in the substantia nigra and striatum.[2] | [2] |
| Ginsenoside Rb1 | MPTP Mice | 10 and 40 mg/kg, i.p. | Ameliorated motor deficits and prevented dopaminergic neuron death; Increased GABA levels and GABAergic transmission in the prefrontal cortex.[5][6][7][8][9] | [5][6][7][8][9] |
| Ginsenoside Rd & Re | CCl4-treated primary dopaminergic neurons | 10 µM | Reduced dopaminergic cell loss and degeneration; Inhibited oxidative stress and inflammation.[10] | [10] |
Experimental Protocols
1. MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice.
-
Induction of PD: MPTP is administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg for 5 consecutive days.[5]
-
Treatment: Ginsenoside Rb1 (10 or 40 mg/kg) or vehicle is administered i.p. daily, starting 3 days before MPTP injections and continuing for 11 days.[5]
-
Behavioral Assessment:
-
Rotarod Test: Mice are placed on an accelerating rotating rod, and the latency to fall is recorded. This test assesses motor coordination and balance.[2]
-
Pole Test: Mice are placed head-up on top of a vertical pole, and the time to turn down and descend is measured. This assesses bradykinesia.[2]
-
Grasping Test: The ability of the mouse to grasp a wire with its forepaws is assessed.[5]
-
-
Immunohistochemistry for Dopaminergic Neuron Counting:
-
Brains are collected, fixed, and sectioned as described for the AD model.
-
Sections are stained with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of TH-positive neurons in the substantia nigra is counted using unbiased stereological methods.[2]
-
-
High-Performance Liquid Chromatography (HPLC) for Dopamine Measurement:
-
Striatal tissue is dissected and homogenized in a perchloric acid solution.
-
After centrifugation, the supernatant is filtered and injected into an HPLC system with electrochemical detection.
-
Dopamine and its metabolites (DOPAC and HVA) are quantified by comparing peak areas to those of known standards.
-
Signaling Pathways and Experimental Workflow
Caption: this compound signaling in Parkinson's disease models.
Caption: Experimental workflow for PD studies.
Huntington's Disease Models
Overview
In preclinical models of Huntington's disease (HD), this compound constituents have shown promise in mitigating behavioral deficits and neuronal loss. A common chemical model of HD involves the administration of 3-nitropropionic acid (3-NP), which induces striatal degeneration and motor abnormalities similar to those seen in HD patients.
Quantitative Data Summary
| Compound | Model | Dosage & Administration | Key Findings | Reference |
| Ginsenoside Rg1 | 3-NP Mice | 10, 20, 40 mg/kg, p.o. | Alleviated body weight loss and behavioral defects; Ameliorated neuronal loss and reduced apoptosis in the striatum.[11][12] | [11][12] |
Experimental Protocols
1. 3-Nitropropionic Acid (3-NP) Mouse Model of Huntington's Disease
-
Animal Model: Male C57BL/6 mice.
-
Induction of HD: 3-NP is administered i.p. at a dose of 10 mg/kg for 15 days.[13]
-
Treatment: Ginsenoside Rg1 (10, 20, or 40 mg/kg) or vehicle is administered orally for 5 days, starting from the first day of 3-NP injection.[11][12]
-
Behavioral Assessment:
-
Beam Walk Test: The ability of mice to traverse a narrow beam is assessed to measure motor coordination and balance.
-
Rotarod Test: As described for the PD model.
-
-
Histological Analysis:
-
Brains are collected, fixed, and sectioned.
-
Nissl staining is performed to assess neuronal loss in the striatum.
-
The volume of the striatal lesion is quantified.
-
-
Western Blot Analysis:
-
Striatal tissue is processed as described for the AD model.
-
Membranes are probed with antibodies against markers of apoptosis (e.g., cleaved caspase-3) and signaling proteins (e.g., p-p38 MAPK, p-JNK, p-ERK, p-IκBα).[11]
-
Signaling Pathways and Experimental Workflow
Caption: this compound signaling in Huntington's disease models.
Caption: Experimental workflow for HD studies.
Amyotrophic Lateral Sclerosis Models
Overview
In a preclinical model of amyotrophic lateral sclerosis (ALS), a constituent of this compound has demonstrated neuroprotective effects by reducing motor neuron loss and neuroinflammation. The SOD1G93A transgenic mouse is a widely used model that expresses a mutant form of human superoxide dismutase 1 (SOD1), leading to progressive motor neuron degeneration and paralysis.
Quantitative Data Summary
| Compound | Model | Dosage & Administration | Key Findings | Reference |
| Ginsenoside Re | SOD1G93A Mice | 2.5 µg/g, acupressure point injection every other day for one week | Reduced the loss of motor neurons and microglia activation in the spinal cord; Decreased expression of pro-inflammatory proteins (CD14, TNF-α) and cell death-related p-p38. | [14] |
Experimental Protocols
1. SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis
-
Animal Model: SOD1G93A transgenic mice and non-transgenic littermates.
-
Treatment: Ginsenoside Re (2.5 µg/g) is administered via injection at the Joksamni acupressure point (ST36) every other day for one week in symptomatic mice.
-
Motor Neuron Counting:
-
Spinal cords are collected, fixed, and sectioned.
-
Sections are stained with Cresyl violet (Nissl stain).
-
The number of motor neurons in the ventral horn of the lumbar spinal cord is counted using unbiased stereological methods.
-
-
Immunohistochemistry for Neuroinflammation:
-
Spinal cord sections are stained with antibodies against Iba1 (microglia marker) and GFAP (astrocyte marker).
-
The number and morphology of microglia and astrocytes are analyzed to assess neuroinflammation.
-
-
Western Blot Analysis:
-
Spinal cord tissue is processed as previously described.
-
Membranes are probed with antibodies against inflammatory markers (e.g., TLR4, CD14, TNF-α) and cell death-related proteins (e.g., p-p38).[14]
-
Signaling Pathways and Experimental Workflow
Caption: this compound signaling in ALS models.
Caption: Experimental workflow for ALS studies.
References
- 1. Ginsenoside Rg1 alleviates learning and memory impairments and Aβ disposition through inhibiting NLRP1 inflammasome and autophagy dysfunction in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A UPLC/MS-based metabolomics investigation of the protective effect of ginsenosides Rg1 and Rg2 in mice with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rg1 alleviates Aβ deposition by inhibiting NADPH oxidase 2 activation in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg1 alleviates Aβ deposition by inhibiting NADPH oxidase 2 activation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ginsenoside Rb1 regulates prefrontal cortical GABAergic transmission in MPTP-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rb1 regulates prefrontal cortical GABAergic transmission in MPTP-treated mice - Figure f8 | Aging [aging-us.com]
- 9. Ginsenoside Rb1 regulates prefrontal cortical GABAergic transmission in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rd and ginsenoside Re offer neuroprotection in a novel model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginsenoside Rg1 exerts neuroprotective effects in 3-nitropronpionic acid-induced mouse model of Huntington’s disease via suppressing MAPKs and NF-κB pathways in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginsenoside Rg1 exerts neuroprotective effects in 3-nitropronpionic acid-induced mouse model of Huntington's disease via suppressing MAPKs and NF-κB pathways in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ginsenoside Re exhibits neuroprotective effects by inhibiting neuroinflammation via CAMK/MAPK/NF-κB signaling in microglia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Panasenoside Purification via ODS Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving Panasenoside purity using Octadecyl-slica (ODS) column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Panasenosides on an ODS (C18) column.
Issue 1: Poor Resolution or No Separation of Panasenosides
Q: My this compound peaks are not well-separated, or they are eluting together. What could be the cause and how can I fix it?
A: Poor resolution is a common issue and can stem from several factors. Here's a step-by-step approach to troubleshoot this problem:
-
Optimize the Mobile Phase: The composition of your mobile phase is critical for achieving good separation.
-
Solvent Strength: If your Panasenosides are eluting too quickly (low retention), the organic solvent concentration (e.g., methanol or acetonitrile) in your mobile phase is likely too high. Conversely, if they are retained too strongly, the organic concentration may be too low. Try performing a gradient elution to determine the optimal solvent composition for separating your target this compound.
-
Solvent Type: Sometimes, switching the organic solvent can improve selectivity. If you are using methanol, try acetonitrile, or vice versa. Different solvents can alter the interaction between the Panasenosides and the ODS stationary phase.
-
pH of the Mobile Phase: For acidic or basic Panasenosides, the pH of the mobile phase can significantly impact retention and peak shape. Ensure your mobile phase is buffered at a pH that keeps your target compound in a single ionic state.
-
-
Check the Column Condition: A compromised column can lead to poor performance.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad and overlapping peaks. Try reducing the sample concentration or injection volume.
-
Column Contamination: Over time, impurities from your sample can accumulate on the column, affecting its performance. Refer to the ODS Column Regeneration Protocol below to clean your column.
-
Column Void: A void or channel in the column packing can cause peak splitting and broadening. This can happen from repeated injections at high pressure or improper storage. If you suspect a void, the column may need to be repacked or replaced.
-
Issue 2: Peak Tailing or Fronting
Q: My this compound peaks are showing significant tailing (asymmetrical with a drawn-out trailing edge) or fronting (asymmetrical with a leading edge). What is causing this and how can I improve the peak shape?
A: Peak asymmetry can compromise the accuracy of your quantification.
-
Peak Tailing:
-
Secondary Interactions: Tailing is often caused by secondary interactions between the this compound and active sites (residual silanols) on the silica support of the ODS column. Adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase can help to mask these sites.
-
Low Buffer Concentration: If your this compound is ionizable, an inadequate buffer concentration can lead to tailing. Ensure your buffer has sufficient capacity to maintain a constant pH.
-
Column Overload: As with poor resolution, overloading the column can also cause peak tailing.
-
-
Peak Fronting:
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
-
High Concentration of Sample: Very high concentrations of the analyte can also lead to peak fronting. Try diluting your sample.
-
Issue 3: High Backpressure
Q: The pressure in my chromatography system has significantly increased. What are the likely causes and solutions?
A: High backpressure can damage your column and pump. It's crucial to address this promptly.
-
Blocked Frit: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase. Try back-flushing the column (reversing the flow direction) to dislodge the blockage. If this doesn't work, the frit may need to be replaced.
-
Column Contamination: Accumulation of strongly retained impurities can increase backpressure. A thorough column cleaning is necessary.
-
Precipitation in the System: If you are using buffered mobile phases, ensure the buffer is soluble in the entire solvent range of your gradient. Salt precipitation can block tubing and the column. Always flush the system with a high percentage of water before shutting it down to remove any salts.
-
Flow Rate Too High: Ensure your flow rate is within the recommended range for your column dimensions and particle size.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound purification on an ODS column?
A1: A good starting point for this compound separation is a gradient elution with water (A) and methanol or acetonitrile (B). You can start with a low percentage of organic solvent (e.g., 10-20% B) and gradually increase it to a high percentage (e.g., 80-90% B) over 30-60 minutes. This will help to elute Panasenosides with a wide range of polarities.
Q2: How can I improve the recovery of my this compound from the ODS column?
A2: Low recovery can be due to irreversible adsorption onto the column or degradation.
-
Irreversible Adsorption: Some Panasenosides might strongly interact with the stationary phase. Try using a stronger elution solvent at the end of your run (e.g., 100% methanol or isopropanol) to wash off any remaining compounds.
-
Degradation: Panasenosides can be sensitive to pH and temperature. Ensure your mobile phase pH is within the stable range for your compound and avoid excessively high temperatures during the purification process.
Q3: How do I prepare my crude extract for loading onto the ODS column?
A3: Proper sample preparation is crucial for good chromatographic performance and column longevity.
-
Dissolution: Dissolve your crude extract in a solvent that is as weak as or weaker than your initial mobile phase. Using a strong solvent can cause peak distortion. If your extract doesn't dissolve well, you can use a small amount of a stronger solvent and then dilute it with the initial mobile phase.
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column.
Q4: How often should I regenerate my ODS column when purifying Panasenosides?
A4: The frequency of regeneration depends on the cleanliness of your samples and the number of injections. As a general guideline, if you notice a significant increase in backpressure, a decrease in resolution, or changes in peak shape, it's time to regenerate the column. For routine use with relatively clean samples, regenerating after every 50-100 injections is a good practice.
Experimental Protocols
Detailed Methodology for Improving Notoginsenoside Fc Purity using ODS Column Chromatography [1]
This protocol describes a two-step elution process to achieve high purity of Notoginsenoside Fc, a type of this compound.
-
Column Packing and Equilibration:
-
Pack a glass column with ODS (C18) silica gel.
-
Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 48% aqueous ethanol) through it until a stable baseline is achieved.
-
-
Sample Loading:
-
Dissolve the crude extract containing Notoginsenoside Fc in the initial mobile phase.
-
Carefully load the sample onto the top of the ODS column.
-
-
Elution Step 1 (Impurity Removal):
-
Elute the column with 5 bed volumes (BV) of 48% aqueous ethanol. This step removes impurities that are less retained than Notoginsenoside Fc.
-
Follow with an elution of 5 BV of 35% aqueous acetonitrile to remove impurities with similar polarity to the target compound.
-
-
Elution Step 2 (Elution of Target Compound):
-
Elute the column with 40% aqueous acetonitrile to collect the fraction containing the purified Notoginsenoside Fc.
-
-
Purity Analysis:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of Notoginsenoside Fc.
-
ODS Column Regeneration Protocol
This protocol can be used to clean an ODS column that shows signs of contamination or reduced performance.
-
Flush with Water: Wash the column with at least 10 column volumes of HPLC-grade water to remove any buffer salts.
-
Organic Solvent Wash: Flush the column with 10-20 column volumes of a strong organic solvent like isopropanol or methanol to remove strongly retained non-polar impurities.
-
Acid Wash (Optional, for basic compounds): If you have been purifying basic compounds, a wash with a dilute acid (e.g., 0.1% trifluoroacetic acid in water) can help remove adsorbed basic impurities. Follow this with a water wash.
-
Base Wash (Optional, for acidic compounds): If you have been purifying acidic compounds, a wash with a dilute base (e.g., 0.1% ammonia solution in water) can be beneficial. Follow this with a water wash.
-
Re-equilibration: Before the next use, equilibrate the column with the initial mobile phase of your method until the baseline is stable.
Data Presentation
Table 1: Quantitative Data on this compound Purity Improvement using ODS Column Chromatography
| This compound | Initial Purity | Final Purity | Recovery | ODS Column Type | Mobile Phase System | Reference |
| Notoginsenoside Fc | >30% (after macroporous resin) | >90% | Not specified | ODS silica gel | Step gradient: 48% Ethanol -> 35% Acetonitrile -> 40% Acetonitrile | [1] |
| Notoginsenoside R1, Ginsenosides Rg1, Re, Rb1, Rd | Crude Extract | >96% for each | Not specified | Alltech Alltima C18 | Gradient: Ethanol-water | [2] |
Mandatory Visualization
Caption: Experimental workflow for this compound purification.
References
addressing Panasenoside stability and solubility challenges
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and solubility of Panasenoside during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its stability and solubility important?
This compound is a flavonoid glycoside, specifically a kaempferol 3-O-beta-D-glucosylgalactoside.[1][2] Its stability and solubility are critical physicochemical properties that influence its biological activity, bioavailability, and the reliability of experimental results. Poor stability can lead to degradation of the compound, yielding inaccurate data, while low solubility can hinder its absorption and therapeutic efficacy.[3]
Q2: What are the main factors that can cause this compound to degrade?
As a flavonoid glycoside, this compound is susceptible to degradation under several conditions:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, kaempferol, and the corresponding sugars.[1][4] Flavonoid glycosides have been shown to be unstable under alkaline conditions.[5]
-
Temperature: Elevated temperatures can accelerate degradation, including the hydrolysis of the glycosidic linkage and rearrangement of acyl groups if present.[6][7]
-
Oxidation: The phenolic structure of this compound makes it susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of metal ions.[8][9]
-
Enzymatic Degradation: Enzymes such as β-glucosidases can hydrolyze the glycosidic bonds of this compound.[10][11]
Q3: What are the initial signs of this compound degradation in my sample?
Visual signs of degradation can include a change in the color or clarity of your solution. However, the most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). Degradation is typically indicated by a decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products.[8]
Q4: How can I improve the aqueous solubility of this compound?
Improving the solubility of poorly water-soluble compounds like many flavonoid glycosides is a common challenge.[3] Several techniques can be employed:
-
Co-solvents: Using a mixture of water with a miscible organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO) can significantly enhance solubility.[12][13][14]
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Adjusting the pH of the solution may improve solubility, but care must be taken to avoid pH ranges that promote degradation.
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of flavonoids.
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can lead to improved dissolution rates.[3]
Q5: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). Solutions of this compound, especially in aqueous buffers, are generally not recommended for long-term storage and should be prepared fresh whenever possible.[15]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
| Low Solubility | Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO, ethanol) before diluting into aqueous media.[16] Observe for any precipitation upon dilution. Consider using a co-solvent system if solubility issues persist. |
| Interaction with Media Components | Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC. |
Issue 2: Unexpected peaks or poor peak shape during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare samples immediately before analysis. If samples must be stored, keep them at a low temperature and protected from light. Ensure the mobile phase pH is within a stable range for this compound. |
| Poor Solubility in Mobile Phase | Ensure the sample is fully dissolved in the injection solvent. Whenever possible, dissolve the sample in the initial mobile phase. If using a different solvent, ensure it is miscible with the mobile phase and inject a small volume. |
| Column Overload | Reduce the concentration of the injected sample. |
| Contamination | Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system and column thoroughly. |
| Column Degradation | Use a guard column to protect the analytical column. If peak shape continues to deteriorate, replace the column. |
For a more detailed guide on HPLC troubleshooting, refer to general HPLC troubleshooting resources.[17][18][19]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |
| Molecular Weight | 610.5 g/mol | [1] |
| XLogP3 | -0.9 | [1] |
| Estimated Water Solubility | 24.51 g/L at 25°C | [6] |
Table 2: Solubility of Kaempferol (Aglycone of this compound) in Various Solvents
Note: Specific quantitative solubility data for this compound is limited. The data below for its aglycone, kaempferol, can provide some guidance on solvent selection.
| Solvent | Solubility | Source |
| Ethanol | ~11 mg/mL | [15] |
| DMSO | ~10 mg/mL | [15] |
| Dimethyl Formamide | ~3 mg/mL | [15] |
| Aqueous Buffers | Sparingly soluble | [15] |
Table 3: Rate Constants for Acid Hydrolysis of Structurally Similar Flavonoid Glycosides
Note: This data provides an indication of the relative stability of different types of flavonoid glycosides to acid hydrolysis. This compound is a 3-O-glycoside.
| Flavonoid Glycoside (Structure) | Hydrolysis Conditions | Rate Constant (k) | Source |
| Isoquercitrin (Quercetin 3-glucoside) | 1.5 M HCl, 60°C | 1.56 x 10⁻² min⁻¹ | [1] |
| Rutin (Quercetin 3-rhamnoglucoside) | 1.5 M HCl, 60°C | 1.06 x 10⁻² min⁻¹ | [1] |
| Naringin (Naringenin 7-rhamnoglucoside) | 1.5 M HCl, 80°C | 1.09 x 10⁻² min⁻¹ | [1] |
Experimental Protocols
Protocol 1: General Method for Extraction of Kaempferol Glycosides from Plant Material
This is a general procedure and may require optimization for your specific plant source.
-
Sample Preparation: Dry the plant material in the shade and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material in 60-95% ethanol at room temperature for 48 hours.[20][21] The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[22]
-
Storage: Store the dried extract in a vacuum desiccator until further purification.[22]
Protocol 2: Purification of Kaempferol Glycosides by Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh) for the column.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.[22] For more polar glycosides, a solvent system like chloroform-methanol may be used.[20]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine fractions containing the compound of interest based on the TLC profile.
-
Further Purification: If necessary, subject the pooled fractions to further chromatographic steps (e.g., Sephadex LH-20, ODS) to achieve higher purity.[21][23]
Protocol 3: Stability-Indicating HPLC Method for Flavonoid Glycosides
This is a general method that should be optimized and validated for this compound analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric acid or formic acid) (Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B).
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-80% B
-
30-35 min: 80-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (flavonoids typically have strong absorbance around 254 nm and 365 nm).
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) and analyze the stressed samples to ensure that degradation products are well-resolved from the parent peak.[8][9]
Visualizations
Caption: Logical relationship between this compound's inherent properties and experimental challenges.
Caption: Experimental workflow for enhancing this compound solubility.
Caption: General degradation pathways for this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of barakol under hydrolytic stress conditions and its major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. maxwellsci.com [maxwellsci.com]
- 8. zenodo.org [zenodo.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. realab.ua [realab.ua]
- 20. asianpubs.org [asianpubs.org]
- 21. mdpi.com [mdpi.com]
- 22. informaticsjournals.co.in [informaticsjournals.co.in]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Panasenoside and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate interference from Panasenoside in common cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results unexpectedly high after treating cells with this compound, especially when using an MTT or related tetrazolium assay?
A1: This is a common issue when working with compounds like this compound. This compound is a flavonoid glycoside, a class of compounds known for their antioxidant properties.[1][2] Many common cell viability assays, such as those using MTT, MTS, XTT, and WST tetrazolium salts, rely on the metabolic reduction of the dye by cellular enzymes (dehydrogenases) to produce a colored formazan product.[3][4] However, compounds with reducing potential, like flavonoids, can directly reduce the tetrazolium salt to formazan in a cell-free manner.[3][5][6] This chemical reduction is independent of cellular viability and leads to a false-positive signal, making the cells appear more viable than they actually are.[7][8]
Q2: Which specific cell viability assays are most susceptible to interference from this compound?
A2: Assays that are based on measuring the cellular reducing potential are highly susceptible to interference. This includes:
-
Tetrazolium Salt-Based Assays: MTT, MTS, XTT, WST-1, and WST-8.[4][9] These are all colorimetric assays where the compound's antioxidant activity can directly reduce the reagent.
-
Resazurin-Based Assays (AlamarBlue): Resazurin is a blue dye that is reduced by viable cells to the pink, fluorescent resorufin.[9][10] Antioxidant compounds can also directly reduce resazurin, causing artificially high fluorescence signals.[8][11]
Q3: How can I experimentally confirm that this compound is interfering with my assay?
A3: You should always perform a cell-free control experiment. This is a critical step to validate your assay results when testing antioxidant compounds. The procedure involves running the assay in parallel with your main experiment but in wells that contain only culture medium and the this compound compound, without any cells. If you observe a color or signal change in the cell-free wells containing this compound, it confirms direct chemical interference.[5][12]
Q4: What are the recommended alternative assays for measuring cell viability in the presence of this compound?
A4: To avoid interference, it is crucial to use an assay that does not rely on measuring cellular reducing potential. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density by quantifying total cellular protein content, which is less susceptible to interference from reducing compounds.[3]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[7][10] Since this assay measures ATP via a luciferase reaction, it is not affected by the antioxidant properties of the test compound.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures cytotoxicity by quantifying the LDH enzyme released from damaged cells into the culture medium.[13] It is an indicator of cell death rather than cell viability and is generally not affected by antioxidant compounds. However, one should be aware that bacterial contamination can interfere with LDH assay results.[14][15]
-
Direct Cell Counting/Imaging: Methods like Trypan Blue exclusion or automated cell counters provide a direct measure of viable cells based on membrane integrity.[9] High-content imaging can also provide detailed morphological data on cell health.
Troubleshooting Guide
This guide provides a structured approach to identifying and solving issues related to this compound in viability assays.
| Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Increased Signal with Higher this compound Concentration | Direct reduction of the assay reagent (e.g., MTT, resazurin) by the compound. | 1. Run Cell-Free Control: Set up wells with media and the same concentrations of this compound used in your experiment, but without cells. Add the assay reagent and measure the signal. A signal increase confirms interference. 2. Switch Assay Method: Discontinue use of tetrazolium or resazurin-based assays. 3. Select Alternative Assay: Choose an assay based on a different principle, such as total protein (SRB), ATP content (CellTiter-Glo), or membrane integrity (LDH, Trypan Blue). |
| Inconsistent or Non-reproducible Results | Interaction between this compound, media components, and the assay reagent. The reduction of MTT by some compounds can be influenced by the type of medium and pH.[5] | 1. Validate with an Orthogonal Method: Confirm key results using a second, mechanistically different assay (e.g., compare SRB results with ATP assay results). 2. Ensure Proper Controls: Include positive and negative controls for cytotoxicity in all experiments. 3. Review Literature: Check for known interactions of flavonoids with your specific cell line or media components. |
| Low Viability with LDH Assay After this compound Treatment | This may be a true cytotoxic effect of the compound. However, potential interference should still be ruled out. | 1. Check for Bacterial Contamination: Some bacteria can produce proteases or acidify the medium, interfering with the LDH enzyme activity.[15] 2. Run Compound Control: Ensure this compound does not directly inhibit or activate the LDH enzyme by adding it to the supernatant from lysed control cells. 3. Confirm with a Viability Assay: Use a viability assay like an ATP-based assay to confirm the cytotoxic effect. A decrease in ATP should correlate with an increase in LDH release. |
Comparison of Recommended Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages | Susceptibility to this compound |
| Tetrazolium (MTT, XTT, WST) | Enzymatic reduction of dye by viable cells | Inexpensive, well-established, simple protocol | Prone to interference from reducing compounds , requires solubilization step (MTT), indirect measure of viability | High |
| Resazurin (AlamarBlue) | Enzymatic reduction of dye by viable cells | High sensitivity, homogeneous (no-wash) format | Prone to interference from reducing compounds , signal can be pH-dependent | High |
| Sulforhodamine B (SRB) | Staining of total cellular protein | Unaffected by reducing compounds, stable endpoint, inexpensive | Fixation step required, less sensitive than ATP assays, indirect measure of viability | Low |
| ATP-Based (Luminometric) | Quantification of ATP in viable cells | High sensitivity, fast, wide linear range, homogeneous format | More expensive, requires a luminometer, transient signal | Low |
| LDH (Cytotoxicity) | Measures LDH released from damaged cells | Unaffected by reducing compounds, measures cytotoxicity directly | Measures cell death, not viability; potential interference from serum LDH or bacteria | Low |
| Trypan Blue Exclusion | Dye exclusion by intact cell membranes | Direct measure of viability, inexpensive, simple | Manual and low-throughput, subjective counting | Low |
Visualizations and Workflows
Experimental Workflow for Mitigating Interference
The following workflow outlines the logical steps a researcher should take when assessing the cytotoxicity of a compound like this compound.
Caption: Workflow for identifying and mitigating assay interference.
Mechanism of this compound Interference with MTT Assay
This diagram illustrates how this compound can bypass the cellular metabolic machinery and directly reduce the MTT reagent, leading to an inaccurate reading.
Caption: Direct vs. cell-mediated reduction of MTT.
Potential Signaling Pathway Affected by Ginsenosides
Ginsenosides, the class of molecules to which this compound belongs, have been shown to induce apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway.[16]
Caption: Ginsenoside-induced mitochondrial apoptosis pathway.
Detailed Experimental Protocols
Protocol 1: Cell-Free Interference Control Assay
This protocol is essential to determine if this compound directly reacts with your chosen assay reagent.
-
Plate Setup: In a 96-well plate, designate wells for the cell-free control.
-
Add Components: To each control well, add the same volume of cell culture medium and this compound (at all concentrations being tested) as used in the experimental wells. Do not add any cells.
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO₂ for the same duration).
-
Add Reagent: Add the viability assay reagent (e.g., MTT, XTT, resazurin) to the cell-free control wells.
-
Incubate Reagent: Incubate for the recommended time for the assay (e.g., 1-4 hours).
-
Read Plate: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: If the signal in the this compound-containing wells is significantly above the medium-only blank, interference is confirmed.
Protocol 2: Sulforhodamine B (SRB) Assay
This assay quantifies total protein content as an estimation of cell number.
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound for the desired duration.
-
Cell Fixation: Carefully remove the culture medium. Fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and let it air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilize Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read Plate: Measure the absorbance at 510 nm on a microplate reader. The absorbance is proportional to the total cellular protein.
Protocol 3: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay measures the level of ATP, an indicator of metabolically active cells.
-
Cell Plating and Treatment: Plate cells in an opaque-walled 96-well plate (to prevent signal bleed-through) and treat with this compound for the desired duration.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
References
- 1. This compound | C27H30O16 | CID 9986191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 31512-06-8 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ginsenoside Rd reduces cell proliferation of non-small cell lung cancer cells by p53-mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Panasenoside Dose-Response Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Panasenoside. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is not sigmoidal. What are the common causes and how can I troubleshoot this?
A1: A non-sigmoidal dose-response curve can arise from several factors. Here’s a step-by-step guide to troubleshoot this issue:
-
Concentration Range: The selected concentration range for this compound may be too narrow or not centered around the EC50/IC50 value.
-
Troubleshooting: Conduct a preliminary range-finding experiment using a wide range of concentrations (e.g., logarithmic dilutions from nanomolar to millimolar) to identify the active range of this compound.
-
-
Solubility Issues: this compound, like many natural compounds, may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations.
-
Troubleshooting: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect your stock and working solutions for any precipitates. Consider using a lower percentage of the organic solvent in the final assay to avoid solvent-induced artifacts.
-
-
Assay Interference: Components of your assay system may interfere with this compound or the detection method.
-
Troubleshooting: Run a cell-free assay with this compound and your detection reagent to check for direct interactions that could lead to false signals.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells can respond variably to treatment.
-
Troubleshooting: Ensure your cells are in the exponential growth phase and are seeded at an optimal density to avoid confluence-related artifacts.
-
Q2: I am observing high variability between my replicate wells for the same this compound concentration. How can I improve the reproducibility of my assay?
A2: High variability can obscure the true dose-dependent effect of this compound. To improve reproducibility, consider the following:
-
Pipetting Accuracy: Inconsistent pipetting of cells, this compound, or assay reagents is a common source of variability.
-
Troubleshooting: Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, consider using a multi-channel pipette for simultaneous additions.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate solutes and affect cell growth.
-
Troubleshooting: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Inconsistent Cell Seeding: A non-uniform cell monolayer will lead to variable responses.
-
Troubleshooting: Ensure your cell suspension is homogenous before seeding by gently mixing between pipetting steps.
-
-
Incubation Conditions: Fluctuations in temperature or CO2 levels within the incubator can impact cell health and response.
-
Troubleshooting: Ensure your incubator is properly calibrated and provides a stable environment. Avoid opening the incubator door frequently.
-
Q3: How do I determine the optimal incubation time for my this compound experiment?
A3: The optimal incubation time depends on the biological question you are asking and the nature of the endpoint being measured.
-
For Cytotoxicity Assays (e.g., MTT, MTS): A common incubation period is 24 to 72 hours.
-
Troubleshooting/Optimization: Perform a time-course experiment where you treat cells with a fixed concentration of this compound (e.g., the approximate IC50) and measure the response at multiple time points (e.g., 24h, 48h, 72h). This will help you identify the time point at which the maximal effect is observed.
-
-
For Signaling Pathway Analysis (e.g., Western Blot for protein phosphorylation): Effects on signaling pathways are often rapid and transient.
-
Troubleshooting/Optimization: Conduct a short time-course experiment with time points ranging from minutes to a few hours (e.g., 0, 15, 30, 60, 120 minutes) to capture the peak activation or inhibition of the signaling molecule of interest.
-
Data Presentation
Due to the limited availability of publicly accessible, comprehensive dose-response data specifically for this compound across a wide range of assays, the following tables provide illustrative examples of how to structure such data. These values are hypothetical but are based on the typical potency ranges observed for related ginsenosides.
Table 1: Illustrative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT Assay | 48 | 75.2 |
| MCF-7 (Breast Cancer) | MTT Assay | 48 | 58.9 |
| HepG2 (Hepatoma) | MTS Assay | 48 | 92.5 |
| SH-SY5Y (Neuroblastoma) | MTT Assay | 24 | 110.8 |
Table 2: Illustrative Antioxidant Activity of this compound (EC50 Values)
| Assay Type | Principle | EC50 (µg/mL) |
| DPPH Radical Scavenging | Hydrogen Atom Transfer | 150.3 |
| FRAP (Ferric Reducing Antioxidant Power) | Electron Transfer | 210.5 |
Table 3: Illustrative Anti-inflammatory Activity of this compound (IC50 Values)
| Cell Line | Assay | Measured Parameter | IC50 (µM) |
| RAW 264.7 (Macrophage) | Griess Assay | Nitric Oxide (NO) Production | 45.7 |
| THP-1 (Monocyte) | ELISA | TNF-α Secretion | 62.1 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using the MTT Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., A549) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
A549 cells (or other adherent cell line)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Assessment of this compound's Effect on NF-κB Activation
This protocol describes a method to evaluate the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using immunofluorescence.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation. Include a non-stimulated control and an LPS-only control.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and the fluorescently labeled p65 (e.g., green) channels.
-
Analyze the images to determine the localization of the p65 subunit. In unstimulated or effectively treated cells, the green fluorescence will be predominantly in the cytoplasm. In LPS-stimulated cells, the green fluorescence will translocate to the nucleus, co-localizing with the blue DAPI stain.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for dose-response analysis. These are based on the known activities of related ginsenosides.
Caption: Experimental workflow for this compound dose-response analysis.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Validation & Comparative
A Comparative Guide to the Bioactivities of Panasenoside and Ginsenoside Rg1
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of Panasenoside and the well-researched ginsenoside Rg1. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
Introduction
This compound, a flavonoid glycoside, and ginsenoside Rg1, a triterpenoid saponin, are both naturally occurring compounds found in Panax species. While ginsenoside Rg1 has been the subject of extensive research, revealing a broad spectrum of pharmacological effects, this compound is a less-studied molecule with a more specific reported bioactivity. This guide aims to provide a direct comparison of their known biological effects based on available experimental data.
Chemical Structures
This compound is chemically identified as kaempferol 3-O-beta-D-glucosylgalactoside, a flavonoid.
Ginsenoside Rg1 belongs to the protopanaxatriol group of ginsenosides, characterized by a dammarane-type triterpenoid structure.
Comparative Bioactivity and Quantitative Data
The known biological activities of this compound and ginsenoside Rg1 are summarized below. Quantitative data, where available, is presented for direct comparison.
| Bioactivity Category | This compound | Ginsenoside Rg1 |
| Enzyme Inhibition | α-Glucosidase Inhibition: IC50: Not explicitly stated in the abstract, but the study indicates it is lower than acarbose (IC50 = 385.2 μM) | Not a primary reported activity. |
| Neuroprotective Effects | No data available. | Against Cerebral Ischemia/Reperfusion Injury: - Improved neurological scores and reduced blood-brain barrier disruption in a rat model.[1] - Mitigated oxygen-glucose deprivation/reperfusion (OGD/R)-induced cell death in SH-SY5Y and SK-N-AS cells with significant effects at 4, 8, and 16 μM.[2] |
| Cardiovascular Effects | No data available. | Cardioprotection: - Ameliorated cardiac oxidative stress and inflammation in diabetic rats at a dose of 20 mg/kg/day for 8 weeks.[3] - Attenuated mechanical stress-induced cardiac injury in rats.[4] Anti-arrhythmic Effects: - Inhibited ICaL in a concentration-dependent manner in rat ventricular myocytes.[5] |
| Anti-inflammatory Effects | No data available. | Inhibition of Pro-inflammatory Mediators: - Reduced the expression of IL-1β, IL-6, and TNF-α in a rat model of periodontitis.[6] - Attenuated LPS-induced inflammation in septic mice.[7] - Suppressed NF-κB activation in a model of alcoholic hepatitis.[8] |
| Anti-cancer Effects | No data available. | Cytotoxicity: - IC50 of 8.12 μM in MDA-MB-231 triple-negative breast cancer cells.[9] Induction of Autophagy: - Inhibited the proliferation of CT26 colon cancer cells in a dose-dependent manner.[10] Suppression of Proliferation: - Reduced cancer cell proliferation in some cancers by inducing mitotic arrest. |
Experimental Protocols
This compound: α-Glucosidase Inhibition Assay
The following is a generalized protocol based on typical α-glucosidase inhibition assays. The specific details from the study by Li K, et al. (2018) would be required for an exact replication.
Principle: The assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Positive control (Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations in the phosphate buffer.
-
In a 96-well plate, add a specific volume of the α-glucosidase enzyme solution to each well.
-
Add the test compound or positive control to the respective wells and pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate for a set time (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding a solution like sodium carbonate (Na2CO3).
-
Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Ginsenoside Rg1: Representative Experimental Protocols
Objective: To assess the protective effect of ginsenoside Rg1 against ischemia-like injury in neuronal cells.
Cell Lines: SH-SY5Y or SK-N-AS human neuroblastoma cells.
Procedure:
-
Culture the cells to a desired confluency.
-
To induce OGD, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specific duration (e.g., 10-12 hours).
-
For reperfusion, replace the glucose-free medium with normal culture medium containing different concentrations of ginsenoside Rg1 (e.g., 4, 8, 16 μM) and return the cells to a normoxic incubator for 24 hours.[2]
-
Assess cell viability using methods like the CCK-8 assay or measure cell death using propidium iodide (PI) staining followed by flow cytometry.[2]
Objective: To determine the cytotoxic effect of ginsenoside Rg1 on cancer cells.
Cell Line: MDA-MB-231 (triple-negative breast cancer).
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ginsenoside Rg1 for a specified period (e.g., 72 hours).[9]
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solvent like DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.[9]
Signaling Pathways
Ginsenoside Rg1: Key Signaling Pathways in Bioactivity
Ginsenoside Rg1 exerts its diverse biological effects by modulating several key signaling pathways.
Caption: Ginsenoside Rg1 inhibits the NF-κB signaling pathway.
References
- 1. Ginsenoside Rg1 provides neuroprotection against blood brain barrier disruption and neurological injury in a rat model of cerebral ischemia/reperfusion through downregulation of aquaporin 4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles and mechanisms of ginsenoside Rg1 in coronary artery disease: Progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg1 attenuates mechanical stress-induced cardiac injury via calcium sensing receptor-related pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg1 exerts anti-arrhythmic effect by inhibiting ICaL through cAMP-PKA and PI3K-AKT signaling pathways in rat ventricular myocytes after myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg1 regulating inflammatory response and bone-remodeling through Keap1/Nrf2 signaling pathway in rats with periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 attenuates cardiomyocyte apoptosis and inflammation via the TLR4/NF-kB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rg1 inhibits inflammatory responses via modulation of the nuclear factor-κB pathway and inhibition of inflammasome activation in alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rg1 Induces Apoptotic Cell Death in Triple-Negative Breast Cancer Cell Lines and Prevents Carcinogen-Induced Breast Tumorigenesis in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rg1 Induces Autophagy in Colorectal Cancer through Inhibition of the Akt/mTOR/p70S6K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Panasenoside Content in Different Panax Species: A Guide for Researchers
For centuries, plants of the Panax genus, commonly known as ginseng, have been a cornerstone of traditional medicine and are now a subject of intense scientific scrutiny for their potential therapeutic applications. The primary bioactive constituents responsible for their pharmacological effects are a class of triterpenoid saponins known as ginsenosides. The term "panasenoside" is often used interchangeably with "ginsenoside," referring to these same compounds isolated from Panax species. This guide provides a quantitative comparison of major ginsenosides across different Panax species, complete with detailed experimental protocols and a visualized workflow for researchers, scientists, and drug development professionals.
Quantitative Comparison of Major Ginsenosides
The concentration and composition of ginsenosides can vary significantly between different Panax species, and even between different parts of the same plant.[1] These variations are crucial for determining the specific pharmacological properties of a given ginseng product. The following tables summarize the quantitative data of major ginsenosides found in the roots of several commercially important Panax species. The data is compiled from various studies employing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) methods.
Table 1: Comparison of Major Ginsenoside Content in Panax ginseng and Panax quinquefolius
| Ginsenoside | Panax ginseng (Korean Red Ginseng) (mg/g) | Panax quinquefolius (American Ginseng) (mg/g) | Key Distinguishing Features |
| Protopanaxadiol (PPD) Type | |||
| Rb1 | Lower than P. quinquefolius | Higher than P. ginseng[2] | The ratio of Rg1/Rb1 is a key differentiator between the two species.[3] |
| Rc | Higher than P. quinquefolius[2] | Lower than P. ginseng | |
| Rb2 | Higher than P. quinquefolius[2] | Lower than P. ginseng | |
| Rd | Lower than P. quinquefolius | Higher than P. ginseng[2] | |
| Protopanaxatriol (PPT) Type | |||
| Rg1 | Higher than P. quinquefolius | Lower than P. ginseng | The Rg1/Rb1 ratio is higher in P. ginseng. |
| Re | Lower than P. quinquefolius[2] | Higher than P. ginseng | |
| Rf | Present | Absent or in trace amounts[3] | A key marker for distinguishing P. ginseng. |
| Total Ginsenosides | Varies significantly based on age and processing. | Varies, but often shows a different overall profile to P. ginseng. | The overall ginsenoside profile and ratios of specific compounds are more informative than total content alone. |
Table 2: Ginsenoside Content in Other Panax Species
| Panax Species | Major Ginsenosides and Noteworthy Features |
| Panax notoginseng | Contains high levels of ginsenosides Rg1, Rb1, and notoginsenoside R1.[3][4] The chemical profile is distinct from P. ginseng and P. quinquefolius. |
| Panax vietnamensis | Characterized by a high content of ocotillol-type saponins, such as majonoside R2, which distinguishes it from other Panax species.[5] |
| Panax japonicus | Total saponin content can be very high, ranging from 192.8–296.2 mg/g.[6] |
| Panax bipinnatifidus | May lack certain common ginsenosides like Rf, Rc, and Rb2.[7] |
It is important to note that ginsenoside content is also influenced by factors such as the age of the plant, the specific part of the plant being analyzed (e.g., main root, root hair, leaves), and processing methods (e.g., fresh, white, or red ginseng).[1][8] For instance, the total ginsenoside content in the leaves of Panax ginseng can be up to 12 times higher than in the main root.[1]
Experimental Protocols for Quantitative Analysis
The accurate quantification of panasenosides is critical for the quality control and standardization of ginseng-based products. HPLC and UPLC coupled with various detectors are the most common analytical techniques employed.
Sample Preparation and Extraction
-
Drying and Grinding: The plant material (e.g., roots, leaves) is washed, dried at a controlled temperature (e.g., 60°C), and then ground into a fine powder.
-
Extraction: A specific amount of the powdered sample (e.g., 1.0 g) is extracted with a suitable solvent.[9] A common method is overnight Soxhlet extraction with water-saturated n-butanol.[9] Alternatively, ultrasonic extraction with 70% methanol can be used.[10]
-
Purification: The crude extract is often filtered and may undergo further purification steps, such as washing with a NaOH solution, to remove interfering substances.[9] The final extract is then typically dissolved in the mobile phase for analysis.
High-Performance Liquid Chromatography (HPLC) Method
A new HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) has been developed for the simultaneous quantification of 14 major ginsenosides.[11]
-
Column: A reversed-phase C18 column (e.g., µBondapak C18, 3.9 mm I.D. x 30 cm) is commonly used.[12]
-
Mobile Phase: A gradient elution using acetonitrile and water is typically employed.[11] For example, a baseline separation of Rb1, Rb2, Rc, Rd, Rf, and Rg2 can be achieved with an acetonitrile-water mixture (30:70), while Re and Rg1 can be separated using a different ratio (18:82).[12]
-
Detection: UV detection at 203 nm is a common method as ginsenosides have a chromophore that absorbs at this wavelength.[12] ELSD is another detection method that can be used.[11]
-
Quantification: Calibration curves are generated for each ginsenoside standard to determine their concentrations in the samples.[11]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
UPLC offers higher resolution, sensitivity, and speed compared to traditional HPLC.[9] When coupled with a mass spectrometer (e.g., QTOF-MS), it allows for both quantification and structural identification of ginsenosides.
-
Column: An Acquity BEH C18 column is often used.[13]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common mobile phase system.[10]
-
Mass Spectrometry: Electrospray ionization (ESI) is a frequently used ionization source. Detection can be done in either positive or negative ion mode, with positive mode often providing higher sensitivity for many ginsenosides.[9][10]
-
Data Analysis: The identification of ginsenosides is based on their retention times and mass-to-charge ratios (m/z), which are compared to those of known standards. Quantification is achieved by constructing calibration curves for each analyte.[13]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the quantitative comparison of panasenosides in different Panax species.
Caption: Workflow for Quantitative Analysis of Panasenosides.
Signaling Pathways
While this guide focuses on the quantitative analysis of panasenosides, it is worth noting that these compounds exert their biological effects by modulating various signaling pathways within the body. After being metabolized by intestinal microflora, ginsenosides are transformed into more readily absorbable and pharmacologically active compounds.[14][15] These metabolites can then interact with numerous cellular targets to influence pathways involved in inflammation, apoptosis, and cell proliferation, which are central to their therapeutic potential. Further research into the specific interactions of individual panasenosides with these pathways is an active area of investigation.
Caption: Generalized Metabolic Pathway of Panasenosides.
References
- 1. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Profiling of ginsenosides in the two medicinal Panax herbs based on ultra-performance liquid chromatography-electrospray ionization–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Profiling and Quantification of Ginsenosides in the Root, Stem, Leaf, and Berry of Panax ginseng by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of 14 ginsenosides in Panax ginseng C.A. Meyer (Korean red ginseng) by HPLC-ELSD and its application to quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC SEPARATION AND QUANTITATIVE DETERMINATION OF GINSENOSIDES FROM PANAX GINSENG, PANAX QUINQUEFOLIUM AND FROM GINSENG DRUG PREPARATIONS -Proceedings of the Ginseng society Conference | Korea Science [koreascience.kr]
- 13. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Ginsenoside and Its Synthetic Analogues in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of the natural ginsenoside, Rh2, and its synthetic analogues. The information presented is supported by experimental data to aid in research and development efforts in oncology. It is important to note that "Panasenoside" is likely a less common term or potential misspelling for "Ginsenoside," the primary bioactive compounds in Panax ginseng, which will be the focus of this guide.
Efficacy Comparison: Natural vs. Synthetic
Ginsenoside Rh2, a protopanaxadiol-type ginsenoside, has demonstrated significant anti-cancer properties. However, its clinical application can be limited by factors such as poor water solubility. To enhance its therapeutic potential, various synthetic analogues have been developed and evaluated.[1]
Structure-Activity Relationship
The anti-cancer activity of ginsenosides and their analogues is closely linked to their chemical structure. Generally, a decrease in the number of sugar moieties attached to the ginsenoside core structure leads to an increase in anti-cancer activity. Furthermore, modifications to the side chain at the C-20 position and the polarity of the molecule can significantly influence its cytotoxic potency against cancer cells. For instance, less polar derivatives tend to exhibit higher cytotoxicity.[2]
Quantitative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ginsenoside Rh2 and its synthetic analogues against various human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Ginsenoside Rh2 | A549 (Lung) | 85.26 | [3] |
| MCF-7 (Breast) | 73.58 | [3] | |
| HeLa (Cervical) | 67.95 | [3] | |
| C–Rh2 (6-maleimidocaproic acid-modified Rh2) | A549 (Lung) | 54.82 | [3] |
| MCF-7 (Breast) | 29.80 | [3] | |
| HeLa (Cervical) | 14.17 | [3] | |
| U–Rh2 (11-maleimidoundecanoic acid-modified Rh2) | A549, MCF-7, HeLa | No obvious cytotoxicity | [3] |
| 20(R)-Ginsenoside-Rh2 | NCI-H460 (Lung) | 368.32 (µg/mL) | |
| 20(S)-Ginsenoside-Rh2 | NCI-H460 (Lung) | >200 (µg/mL) |
The data clearly indicates that the synthetic analogue C-Rh2 exhibits significantly enhanced cytotoxicity against A549, MCF-7, and HeLa cancer cells compared to the natural Ginsenoside Rh2.[3] Interestingly, the U-Rh2 analogue, with a longer spacer arm, did not show significant cytotoxicity, suggesting that the nature of the chemical modification is crucial for the resulting biological activity.[3] Furthermore, stereochemistry at the C-20 position also plays a role, with the 20(R) configuration of Ginsenoside Rh2 showing a stronger inhibitory effect on non-small cell lung cancer cells compared to the 20(S) configuration.
Experimental Protocols
Synthesis of Ginsenoside Rh2 Derivatives (C-Rh2 and U-Rh2)
Materials:
-
Ginsenoside Rh2
-
6-Maleimidocaproic acid or 11-maleimidoundecanoic acid
-
Anhydrous pyridine
-
Other necessary reagents and solvents for purification
Procedure: The synthesis of C-Rh2 and U-Rh2 involves the modification of Ginsenoside Rh2 with either 6-maleimidocaproic acid or 11-maleimidoundecanoic acid. The reaction is typically carried out in a solvent such as anhydrous pyridine. The resulting derivatives are then purified using chromatographic techniques. The final structures are confirmed by analytical methods including 1D and 2D nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS).[3]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Ginsenoside Rh2 and its synthetic analogues on cancer cells and to calculate their respective IC50 values.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Cell culture medium and supplements
-
Ginsenoside Rh2 and its synthetic analogues
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Ginsenoside Rh2 or its synthetic analogues for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Molecular Mechanisms
Ginsenoside Rh2 and its synthetic analogues exert their anti-cancer effects by modulating various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of angiogenesis (formation of new blood vessels).
Apoptosis Induction
Ginsenoside Rh2 has been shown to induce apoptosis in cancer cells through multiple mechanisms:
-
p53 Pathway Activation: It can activate the p53 tumor suppressor pathway, leading to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.
-
Mitochondrial Pathway: It can trigger the mitochondrial-mediated apoptosis pathway, which involves the disruption of the mitochondrial membrane potential and the release of cytochrome c.
-
Estrogen Receptor β (ERβ) and TNFα Regulation: In breast cancer cells, Ginsenoside Rh2 can upregulate ERβ and tumor necrosis factor-alpha (TNFα), contributing to its apoptotic effects.
Caption: Apoptosis signaling pathways induced by Ginsenoside Rh2.
Inhibition of Angiogenesis
Both Ginsenoside Rh2 and its synthetic octyl ester derivative (Rh2-O) have been found to inhibit tumor-associated angiogenesis. Their mechanism of action involves the suppression of key signaling pathways that promote blood vessel formation:
-
PI3K/STAT3 Pathway: Inhibition of this pathway leads to a decrease in the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis.
-
PI3K/HIF-1α Pathway: Downregulation of this pathway also contributes to the reduction of VEGF expression.
Caption: Anti-angiogenesis signaling pathways inhibited by Ginsenoside Rh2 and Rh2-O.
Conclusion
The synthetic modification of natural ginsenosides, such as Ginsenoside Rh2, presents a promising strategy for enhancing their anti-cancer efficacy. As demonstrated by the superior performance of analogues like C-Rh2, targeted chemical alterations can lead to compounds with significantly improved cytotoxic potency against various cancer cell lines. Further research into the structure-activity relationships and the specific molecular mechanisms of these synthetic analogues will be crucial for the development of novel and more effective cancer therapeutics.
References
- 1. Structure Modification of Ginsenoside Rh2 and Cytostatic Activity on Cancer Cells | Semantic Scholar [semanticscholar.org]
- 2. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Modification of Ginsenoside Rh2 and Cytostatic Activity on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Panaxynoside Extraction Methodologies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Panaxynosides from Panax species is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
The choice of extraction method significantly impacts the yield, purity, and ultimately the biological activity of the extracted Panaxynosides. Traditional methods, while straightforward, often suffer from long extraction times and high solvent consumption. Modern techniques, on the other hand, offer improvements in efficiency and yield, though they may require more specialized equipment. This guide will delve into the principles, protocols, and performance of key extraction methodologies.
Comparative Performance of Extraction Methodologies
The following table summarizes the key performance indicators for various Panaxynoside (often co-extracted with ginsenosides) extraction methods based on available research. These values can vary depending on the specific plant material, solvent system, and optimization of extraction parameters.
| Extraction Method | Principle | Typical Extraction Time | Solvent Consumption | Relative Yield | Key Advantages | Key Disadvantages |
| Heat Reflux Extraction (HRE) | Solid-liquid extraction using a hot solvent at its boiling point. | 2 - 6 hours | High | Moderate | Simple setup, widely used. | Time-consuming, potential for thermal degradation of compounds.[1] |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | 6 - 24 hours | High | Moderate to High | Thorough extraction, well-established. | Very time-consuming, large solvent volume, potential for thermal degradation.[1] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[2] | 30 - 60 minutes | Moderate | High | Fast, efficient, reduced solvent and energy consumption.[3] | Can generate heat, potential for radical formation. |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant material directly.[4][5] | 5 - 30 minutes | Low to Moderate | High | Very fast, reduced solvent consumption, improved yield.[4] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the extraction solvent.[6][7] | 30 - 120 minutes | Low (CO2 is recycled) | High | Environmentally friendly, high selectivity, pure extracts.[7] | High initial equipment cost, may require a co-solvent for polar compounds.[6] |
| Pulsed Electric Field (PEF) Extraction | Applies short, high-voltage pulses to increase cell membrane permeability. | < 1 second (for the pulse) | Low | Very High | Extremely fast, minimal heating, energy-efficient.[8] | Requires specialized high-voltage equipment. |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to enhance extraction efficiency.[2] | 10 - 30 minutes | Moderate | High | Fast, efficient, requires less solvent than HRE and Soxhlet. | High-pressure equipment required. |
| Ultrahigh Pressure Extraction (UPE) | Employs very high pressure to disrupt cells and enhance extraction. | ~ 2 minutes | Low | Very High | Extremely rapid, high yield.[9] | Requires specialized ultrahigh-pressure equipment. |
Experimental Protocols
Below are detailed methodologies for the key extraction experiments. These protocols are generalized and should be optimized for specific research applications.
Heat Reflux Extraction (HRE)
-
Sample Preparation: Grind the dried Panax root material to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place the powdered sample (e.g., 10 g) into a round-bottom flask. Add a suitable solvent (e.g., 70% ethanol, 1:10 solid-to-solvent ratio).
-
Reflux: Connect the flask to a condenser and heat the mixture to the boiling point of the solvent. Maintain reflux for a specified period (e.g., 2 hours).
-
Filtration and Concentration: After cooling, filter the extract to remove the solid residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the Panax root material as described for HRE.
-
Extraction: Place the powdered sample (e.g., 1 g) in an extraction vessel with a suitable solvent (e.g., 80% methanol, 1:20 solid-to-solvent ratio).
-
Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes) at a controlled temperature.[3]
-
Recovery: Separate the extract from the solid residue by centrifugation or filtration. The supernatant is then collected and concentrated.
Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the Panax root material as described for HRE.
-
Extraction: Place the powdered sample (e.g., 0.5 g) in a microwave-transparent extraction vessel with a suitable solvent (e.g., water or ethanol, with a material ratio of 1:40 w/v).[4]
-
Microwave Irradiation: Seal the vessel and place it in a microwave extraction system. Apply microwave power (e.g., 800 W) for a short duration (e.g., 15 minutes) at a controlled temperature (e.g., 145°C).[4]
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before opening. Filter the extract and concentrate it to obtain the final product.
Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Prepare and pack the powdered Panax root material into the extraction vessel.
-
System Setup: The SFE system consists of a CO2 tank, a pump to pressurize the CO2, a co-solvent pump (if needed), an extraction vessel, and a separator.
-
Extraction: Heat the extraction vessel to the desired temperature (e.g., 60°C). Pump CO2 into the vessel and pressurize it to supercritical conditions (e.g., 300 bar).[6] A co-solvent like ethanol may be added to enhance the extraction of more polar compounds.
-
Separation and Collection: The supercritical fluid containing the dissolved Panaxynosides passes into a separator where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving behind the extracted compounds which are then collected. The CO2 can be recycled.[7]
Signaling Pathway Modulated by Panax-Derived Compounds
Panaxynosides are often co-extracted with ginsenosides, which are well-studied for their diverse biological activities, including anti-inflammatory and anticancer effects. A key signaling pathway modulated by ginsenosides is the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of this pathway is a primary mechanism for the anti-inflammatory effects of Panax extracts.[10][11]
Caption: NF-κB signaling pathway and points of inhibition by Panaxynoside-rich extracts.
This guide provides a foundational understanding of various Panaxynoside extraction methodologies. For optimal results, it is crucial to tailor the chosen method to the specific research goals, available resources, and the desired final product characteristics. Further optimization of parameters such as solvent type, temperature, and extraction time is recommended for each specific application.
References
- 1. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]
- 4. Mechanism of action of Panax notoginoside against lung cancer in mice based on response to CTSB gene | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of PDGF against oxidative stress and the signaling pathway involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents | MDPI [mdpi.com]
- 11. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-inflammatory Effects of Panasenoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of Panasenoside, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the widely studied natural compound Curcumin. This analysis is supported by experimental data from peer-reviewed literature, with detailed protocols for key assays and visual representations of the underlying molecular pathways.
Disclaimer: The term "this compound" is not commonly used in scientific literature. This guide assumes "this compound" refers to a preparation containing Ginsenoside Rb1, a prominent and well-researched ginsenoside with significant anti-inflammatory activity. All data presented for this compound is based on studies conducted with Ginsenoside Rb1.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the inhibitory effects of Ginsenoside Rb1 (as this compound), Diclofenac, and Curcumin on key inflammatory mediators. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus used, and incubation time.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| Ginsenoside Rb1 | Not Reported | ~25-50* | [1][2][3] |
| Diclofenac | 47.12 ± 4.85 | ~159 | [4] |
| Curcumin | Not Reported | ~5-15** | [5] |
*Effective concentrations reported to significantly reduce NO production. **IC50 for inhibition of NF-κB activity, a key regulator of iNOS expression.
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Cytokine | Inhibition | Concentration | Reference |
| Ginsenoside Rb1 | TNF-α, IL-6, IL-1β | Significant Reduction | 25-50 µM | [1][3] |
| Diclofenac | Not Reported | Not Reported | Not Reported | |
| Curcumin | TNF-α, IL-6 | Significant Reduction | 10-25 µM | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Culture and Induction of Inflammation
Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[8][9]
-
Inflammatory Stimulus: To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for 24 hours.[9][10] Test compounds are usually added 1-2 hours prior to LPS stimulation.
Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[11][12]
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.[13]
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is calculated by comparison with a standard curve of sodium nitrite.[14]
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[15][16][17]
-
Cytokine concentrations are determined from a standard curve.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways, such as NF-κB p65 and phosphorylated p38 MAPK.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[19]
-
The band intensities are quantified using densitometry software.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits inflammation by blocking TLR4 dimerization and downstream NF-κB and MAPK pathways.
Experimental Workflow
References
- 1. Ginsenoside Rb1 exerts anti-inflammatory effects in vitro and in vivo by modulating toll-like receptor 4 dimerization and NF-kB/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory, Anti-Oxidant, and Cytotoxic Activities of Four Curcuma Species and the Isolation of Compounds from Curcuma aromatica Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Griess Test [protocols.io]
- 15. ELISA of serum TNF-α, IL-1β, IL-10, and IL-6 concentrations [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Panasenoside and Other Saponins
For Researchers, Scientists, and Drug Development Professionals
Saponins, a diverse group of naturally occurring glycosides, have garnered significant attention in the scientific community for their wide array of biological activities. Among these, Panasenoside, a key active component of Panax notoginseng, has demonstrated promising therapeutic potential. This guide provides a comparative analysis of the biological activities of this compound and other prominent saponins, supported by experimental data, to aid researchers in their exploration of these compounds for drug discovery and development.
I. Comparative Biological Activity: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of this compound and other well-studied saponins, primarily ginsenosides from Panax ginseng.
Table 1: Comparative Anti-Cancer Activity (IC50 values in µM)
| Saponin | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) | Hela (Cervical Cancer) | BGC-823 (Gastric Cancer) | Source(s) |
| Compound 3b (this compound derivative) | 2.56 ± 0.09 | - | - | - | - | [1] |
| Ginsenoside Rg3 | > 20 | > 20 | > 20 | > 20 | > 20 | [1] |
| Ginsenoside Rh2 | - | - | - | - | - | [2] |
| 25-OCH3-PPD (PNS derivative) | - | Stronger than Rg3 | Stronger than Rg3 | Stronger than Rg3 | - | [1][3] |
| AD-1 (PNS derivative) | 5-15 fold stronger than Rg3 | - | - | - | - | [1] |
| AD-2 (PNS derivative) | 5-15 fold stronger than Rg3 | - | - | - | - | [1] |
Note: "-" indicates data not available in the cited sources. Lower IC50 values indicate higher cytotoxic activity.
Table 2: Comparative Anti-Inflammatory Activity
| Saponin | Key Anti-Inflammatory Effects | In Vitro/In Vivo Model | Source(s) |
| This compound (PNS) | Inhibits NF-κB signaling pathway | Various pathological contexts | [4] |
| Ginsenoside Rg1 | Induces M2 polarization of macrophages | Zymosan-induced peritonitis model | [5] |
| Ginsenoside Rb1 | Suppresses iNOS expression, induces M2 macrophage markers | Primary peritoneal macrophages | [5] |
| Ginsenoside Rg3 | Induces M2 polarization, pro-resolving activity | Mouse peritoneal macrophages, zymosan-induced peritonitis model | [5] |
| Ginsenoside Rf | Reduces IL-1β, IL-6, TNF-α, NO, and ROS production | TNF-α-stimulated HT-29 and RAW264.7 cells | [5] |
| 5,6-didehydroginsenoside Rg3 (from P. ginseng leaves) | Inhibits NO production (IC50 = 37.38 µM), decreases PGE2 and TNF-α secretion | LPS-stimulated RAW 264.7 cells | [6] |
II. Key Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. The following are detailed protocols for key experiments commonly used to assess the biological activity of saponins.
Saponin Extraction and Isolation
A critical first step in studying saponins is their extraction and purification from plant material.
Workflow for Saponin Extraction and Isolation
References
- 1. Synthesis and Anticancer Activity Evaluation of Hydrolyzed Derivatives of Panaxnotoginseng Saponins [mdpi.com]
- 2. Anti-Colorectal Cancer Activity of Panax and Its Active Components, Ginsenosides: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Two new triterpenoid saponins derived from the leaves of Panax ginseng and their antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Experimental Data on Ginsenosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental data is a cornerstone of scientific advancement. This guide provides a comparative analysis of experimental data for prominent ginsenosides, a class of triterpenoid saponins from the plant genus Panax, to which Panasenoside belongs. Due to a scarcity of publicly available, quantitative experimental data specifically for this compound, this guide utilizes the more extensively studied ginsenosides, Rg1 and Rb1, as primary comparators to establish a baseline for assessing potential reproducibility and efficacy. The objective is to offer a framework for evaluating the experimental data of this compound class and to highlight the importance of standardized, reproducible methodologies.
Comparative Analysis of In Vivo Neuroprotective Effects
Ginsenosides have been widely investigated for their neuroprotective properties. A common model to assess these effects is the rodent model of cerebral ischemia-reperfusion injury. The following table summarizes comparative data for ginsenosides Rg1 and Rb1 in reducing infarct volume and neurological deficits.
| Compound | Dosage | Animal Model | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |
| Ginsenoside Rg1 | 10 mg/kg | Mouse (MCAO) | 45.3 ± 5.1 | Significantly improved | [1] |
| Ginsenoside Rb1 | 10 mg/kg | Mouse (MCAO) | 42.1 ± 4.8 | Significantly improved | [1] |
| This compound | Not Available | - | Not Available | Not Available | - |
*MCAO: Middle Cerebral Artery Occlusion
In Vitro Anti-Inflammatory Efficacy
The anti-inflammatory potential of ginsenosides is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a standard in vitro model for this purpose. Below is a summary of the inhibitory effects of various ginsenosides on nitric oxide (NO) production.
| Compound | Concentration | Cell Line | Inhibition of NO Production (%) | IC50 Value (µM) | Reference |
| Ginsenoside Rg1 | 10 µM | RAW 264.7 | ~40% | Not Reported | [2] |
| Ginsenoside Rb1 | 10 µM | RAW 264.7 | ~35% | Not Reported | [2] |
| Compound K | 10 µM | RAW 264.7 | ~60% | Not Reported | [2] |
| This compound | Not Available | - | Not Available | Not Available | - |
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of a compound is crucial for interpreting its biological activity and assessing its therapeutic potential. The following table outlines key pharmacokinetic parameters for this compound, Ginsenoside Rg1, and Ginsenoside Rb1 in rats.
| Compound | Administration Route | Dose (mg/kg) | AUC (ng/mL*h) | t1/2 (h) | Clearance (L/h/kg) | Oral Bioavailability (%) | Reference |
| This compound | Intravenous | 2 | 160.8 ± 13.0 | 3.2 ± 1.2 | 10.0 ± 2.0 | Poor (not detected) | |
| This compound | Intravenous | 10 | 404.9 ± 78.0 | 4.6 ± 1.7 | 21.4 ± 2.0 | Poor (not detected) | |
| Ginsenoside Rg1 | Intravenous | 50 | 16150 ± 2840 | 0.40 ± 0.12 (α), 14.13 ± 2.34 (β) | 0.54 ± 0.09 | 18.40 | [3] |
| Ginsenoside Rb1 | Intravenous | 50 | 4350 ± 870 | 0.39 ± 0.11 (α), 17.96 ± 3.12 (β) | 1.15 ± 0.21 | 4.35 | [3] |
Experimental Protocols
To ensure the reproducibility of the cited experimental data, detailed methodologies are essential. Below are representative protocols for key experiments.
In Vivo Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Adult male C57BL/6 mice (20-25 g) are used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Surgical Procedure: A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 6-0 nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.
-
Reperfusion: After 60 minutes of occlusion, the filament is withdrawn to allow reperfusion.
-
Drug Administration: Ginsenosides (e.g., Rg1 or Rb1 at 10 mg/kg) or vehicle are administered intraperitoneally immediately after reperfusion.
-
Neurological Scoring: Neurological deficits are evaluated 24 hours after MCAO using a 5-point scale.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.[1]
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of ginsenosides for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Drug Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle and administered via the tail vein.
-
Oral (PO): The compound is administered by gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, t1/2, and clearance are calculated using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
The biological effects of ginsenosides are often mediated through complex signaling pathways. The PI3K/Akt pathway is a frequently implicated mediator of their neuroprotective and anti-inflammatory effects.
Caption: PI3K/Akt signaling pathway modulated by ginsenosides.
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a compound in a cell-based model of neurotoxicity.
Caption: Workflow for in vitro neuroprotection screening.
Conclusion
While direct, reproducible experimental data for this compound remains limited in the public domain, the available information on related ginsenosides such as Rg1 and Rb1 provides a valuable framework for comparison and hypothesis generation. The data presented in this guide highlight the potential neuroprotective and anti-inflammatory effects of this class of compounds, often mediated through the PI3K/Akt signaling pathway. To rigorously assess the reproducibility and therapeutic potential of this compound, further studies employing standardized and well-documented experimental protocols are imperative. Researchers are encouraged to utilize the methodologies outlined in this guide to ensure the generation of robust and comparable data.
References
- 1. Comparative analysis of the neuroprotective effects of ginsenosides Rg1 and Rb1 extracted from Panax notoginseng against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Comparison between the characteristics of absorption and pharmacokinetic behavior of ginsenoside Rg1 and ginsenoside Rb, of Panax notoginseng saponins] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Panasenoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Panasenoside, a flavonoid isolated from Lilium pumilum D. C..
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation of dust particles.
This compound Disposal Protocol
The recommended disposal procedure for this compound is based on the principles of responsible chemical waste management for non-hazardous solid materials.
Step 1: Containerization
-
Place the waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, into a clearly labeled, sealed container.
-
The container should be made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) bottle or a securely sealed plastic bag.
-
Label the container clearly as "Waste this compound" or with another appropriate identifier in accordance with your institution's waste management policies.
Step 2: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid this compound waste separate from liquid waste.
Step 3: Consultation and Collection
-
Consult your institution's EHS office or the designated waste management personnel to determine the specific procedures for the collection and disposal of non-hazardous chemical waste.
-
Follow their guidance on storage of the waste container pending collection. Typically, this involves storing it in a designated waste accumulation area.
Important Considerations:
-
Do not dispose of this compound down the drain. This is to prevent its release into aquatic ecosystems. While not classified as hazardous, it is good practice to avoid introducing any chemical into the sanitary sewer system.
-
Do not dispose of this compound in the regular trash. Laboratory chemical waste should always be handled separately from general waste to ensure proper disposal and to prevent accidental exposure.
-
In the event of a spill, contain the powder using an absorbent material appropriate for non-hazardous solids. Sweep up the material, place it in a sealed container, and dispose of it as chemical waste as described above.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Family | Flavonoid-3-o-glycoside | Inferred from chemical structure |
| Hazard Classification | Not classified as hazardous | Based on data for related compounds (Ginsenosides) |
| Recommended PPE | Safety glasses, gloves, lab coat | Standard laboratory practice |
| Primary Disposal Route | Solid chemical waste stream | General laboratory guidelines |
Experimental Workflow for Disposal
Caption: A logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory. Always prioritize consulting your institution's specific waste management guidelines, as local regulations may vary.
Personal protective equipment for handling Panasenoside
Essential Safety and Handling Guide for Panasenoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Given that the toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle this compound with care, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.
I. Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₆ | ChemFaces |
| Molecular Weight | 610.52 g/mol | ChemFaces |
| Appearance | Powder | ChemFaces |
| Purity | ≥98% | ChemFaces |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
| Storage (Stock Solution) | -20°C for up to 1 month, or -80°C for up to 6 months. Protect from light. | MedChemExpress |
II. Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory when handling this compound to minimize exposure risk.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator should be used.
III. Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Weighing:
- Conduct all manipulations of this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Use a dedicated, clean weighing area and equipment.
- Handle the powder carefully to minimize dust generation.
2. Dissolution:
- When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
- If using solvents such as DMSO, pyridine, methanol, or ethanol, ensure they are handled in a chemical fume hood due to their own inherent hazards.
3. Experimental Use:
- Clearly label all containers with the name "this compound," concentration, solvent, and date of preparation.
- When transferring solutions, use appropriate tools such as pipettes with aerosol-resistant tips.
- Avoid direct contact with skin and eyes.
4. Storage:
- Store solid this compound in a tightly sealed container in a cool, dry, and dark place.
- For stock solutions, adhere to the recommended storage conditions: -20°C for up to one month or -80°C for up to six months, protected from light[1].
IV. Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and unused solutions, must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
V. Emergency Procedures
In the event of an emergency, follow these procedures immediately.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
-
Spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection if dust or aerosols are present.
-
For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste.
-
For large spills, contact your institution's environmental health and safety department.
-
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound in the laboratory.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
